molecular formula C7H11N3O B1384321 2-Amino-6-isopropylpyrimidin-4-ol CAS No. 73576-32-6

2-Amino-6-isopropylpyrimidin-4-ol

Numéro de catalogue: B1384321
Numéro CAS: 73576-32-6
Poids moléculaire: 153.18 g/mol
Clé InChI: MNIKKPHWWBUBCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-6-isopropylpyrimidin-4-ol is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-4-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4(2)5-3-6(11)10-7(8)9-5/h3-4H,1-2H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIKKPHWWBUBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505856
Record name 2-Amino-6-(propan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73576-32-6
Record name 2-Amino-6-(1-methylethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73576-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-(propan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Pyrimidinone, 2-amino-6-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 2-Amino-6-isopropylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and includes expected spectral data based on closely related analogs. Furthermore, it explores the potential biological activities of this compound, drawing on the established pharmacology of the 2-aminopyrimidine scaffold, particularly as a kinase inhibitor and anti-inflammatory agent. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical and Physical Properties

This compound, with the CAS number 73576-32-6, is a pyrimidine derivative characterized by an amino group at the 2-position, a hydroxyl group at the 4-position, and an isopropyl group at the 6-position. The tautomeric equilibrium between the -ol and -one forms should be considered, with the keto form, 2-amino-6-isopropylpyrimidin-4(3H)-one, often being the more stable tautomer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₁N₃O[Myskinrecipes]
Molecular Weight 153.18 g/mol [Myskinrecipes]
Melting Point 246-248 °C[Myskinrecipes]
Boiling Point (Predicted) 269.8 ± 23.0 °C[Myskinrecipes]
Density (Predicted) 1.29 ± 0.1 g/cm³[Myskinrecipes]
pKa (Predicted) 9.91 ± 0.50ChemicalBook
CAS Number 73576-32-6[Myskinrecipes]

Synthesis and Spectroscopic Analysis

Proposed Synthesis Protocol

A plausible synthesis of this compound would involve the condensation of diethyl 2-isopropylmalonate with guanidine hydrochloride in the presence of a strong base like sodium ethoxide in ethanol.

Experimental Workflow:

G reagents Diethyl 2-isopropylmalonate + Guanidine HCl reaction Reflux reagents->reaction base Sodium Ethoxide in Ethanol base->reaction workup Acidification (e.g., with HCl) reaction->workup isolation Filtration and Washing workup->isolation product This compound isolation->product

Caption: Proposed synthesis workflow for this compound.

Detailed Steps:

  • Sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred.

  • Diethyl 2-isopropylmalonate is added dropwise to the reaction mixture.

  • The mixture is refluxed for several hours to drive the condensation reaction to completion.

  • After cooling, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • The resulting solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities, and then dried to yield this compound.

Spectroscopic Data (Analog-Based)

Direct experimental spectra for this compound are not available. However, the expected spectral characteristics can be inferred from data reported for the structurally similar compound, 2-amino-5-isopropylpyrimidine-4,6-diol.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
~10.5Broad Singlet1HOH
~6.6Broad Singlet2HNH₂
~5.0Singlet1HPyrimidine CH
~2.9Septet1HIsopropyl CH
~1.1Doublet6HIsopropyl CH₃
¹³C NMR Chemical Shift (ppm) Assignment
~164C4/C6
~152C2
~95C5
~23Isopropyl CH
~21Isopropyl CH₃

Note: The chemical shifts are estimations based on the data for 2-amino-5-isopropylpyrimidine-4,6-diol and will likely vary for the target compound. The pyrimidine CH proton at C5 is a key distinguishing feature.

Infrared (IR) Spectroscopy: Expected characteristic IR absorption bands would include:

  • ~3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine.

  • ~3100-3300 cm⁻¹: O-H stretching vibration, likely broad.

  • ~1640-1680 cm⁻¹: C=O stretching vibration of the pyrimidinone tautomer.

  • ~1550-1620 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

  • ~2870-2960 cm⁻¹: C-H stretching vibrations of the isopropyl group.

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153. Subsequent fragmentation may involve the loss of the isopropyl group.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been identified, the 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous biologically active compounds.

Kinase Inhibition

The 2-aminopyrimidine moiety is a key structural feature in many kinase inhibitors. It often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is fundamental for the inhibitory activity of these compounds.

G cluster_kinase Kinase Active Site cluster_outcome Biological Outcome hinge Hinge Region atp_pocket ATP Binding Pocket inhibition Kinase Inhibition inhibitor This compound inhibitor->hinge H-Bonding inhibitor->atp_pocket Occupies Pocket pathway Downstream Pathway Blocked inhibition->pathway effect Therapeutic Effect (e.g., Anti-cancer, Anti-inflammatory) pathway->effect

Caption: General mechanism of kinase inhibition by 2-aminopyrimidine derivatives.

Given its structure, this compound is a candidate for screening against various protein kinases implicated in diseases such as cancer and inflammatory disorders.

Anti-inflammatory Activity

Derivatives of 2-aminopyrimidine have also been reported to possess anti-inflammatory properties. The mechanism of action can be varied, potentially involving the inhibition of pro-inflammatory kinases or other enzymes involved in the inflammatory cascade.

Potential Experimental Protocol for In Vitro Anti-inflammatory Assay: A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Experimental Workflow for NO Assay:

G cells RAW 264.7 Macrophages treatment Incubate with This compound cells->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation griess Griess Assay for Nitrite incubation->griess result Measure Absorbance at 540 nm griess->result

Technical Guide: 2-Amino-6-isopropylpyrimidin-4-ol (CAS 73576-32-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-isopropylpyrimidin-4-ol (CAS: 73576-32-6), a heterocyclic compound with potential applications in medicinal chemistry and agrochemical research. This document collates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and discusses its potential, yet currently underexplored, biological significance, particularly as a scaffold for kinase inhibitors. While experimental biological data remains limited, this guide serves as a foundational resource for researchers interested in the evaluation and utilization of this compound.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative. Its core structure, featuring amino and hydroxyl groups, makes it an interesting building block for creating more complex molecules with potential biological activities. The presence of the isopropyl group influences its lipophilicity and steric profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 73576-32-6N/A
Molecular Formula C₇H₁₁N₃ON/A
Molecular Weight 153.18 g/mol N/A
Melting Point 246-248 °CN/A
Boiling Point (Predicted) 269.8 ± 23.0 °CN/A
Density (Predicted) 1.29 ± 0.1 g/cm³N/A
Appearance SolidN/A

Synthesis

The synthesis of this compound can be achieved through the condensation of a β-ketoester with guanidine. This is a common and effective method for the formation of aminopyrimidinol rings. The following protocol is adapted from established procedures for similar pyrimidine syntheses.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via the condensation of ethyl 4-methyl-3-oxopentanoate with guanidine hydrochloride.

Materials:

  • Ethyl 4-methyl-3-oxopentanoate

  • Guanidine hydrochloride

  • Sodium ethoxide (or sodium metal and absolute ethanol)

  • Absolute Ethanol

  • Diethyl ether

  • Hydrochloric acid (for pH adjustment)

  • Standard laboratory glassware and apparatus (reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol with stirring to prepare a solution of sodium ethoxide. Caution: Sodium metal reacts violently with water and ethanol, producing hydrogen gas. This step should be performed with extreme care.

  • Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride and stir until it is fully dissolved.

  • Addition of β-Ketoester: Slowly add ethyl 4-methyl-3-oxopentanoate to the reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in water.

    • Carefully neutralize the solution with hydrochloric acid to precipitate the product.

    • Collect the solid precipitate by vacuum filtration.

  • Purification:

    • Wash the collected solid with cold water and then with a small amount of cold diethyl ether.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Workflow Diagram:

G cluster_prep Sodium Ethoxide Preparation cluster_reaction Condensation Reaction cluster_workup Work-up and Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH_prep Absolute Ethanol EtOH_prep->NaOEt Mixture Reaction Mixture NaOEt->Mixture Guanidine Guanidine HCl Guanidine->Mixture Ketoester Ethyl 4-methyl-3-oxopentanoate Ketoester->Mixture Reflux Reflux Mixture->Reflux Evaporation Ethanol Evaporation Reflux->Evaporation Dissolution Dissolve in Water Evaporation->Dissolution Neutralization Neutralize with HCl Dissolution->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Washing Wash with Water/Ether Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Pure Product Recrystallization->Product

Synthetic workflow for this compound.

Biological Activity and Potential Applications

Kinase Inhibitor Intermediate

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous approved and investigational kinase inhibitors. The amino group and the adjacent ring nitrogen can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. Therefore, this compound is a valuable starting material for the synthesis of novel kinase inhibitors. Further chemical modifications at the hydroxyl group and the pyrimidine ring can be explored to achieve potency and selectivity against specific kinase targets implicated in diseases such as cancer and inflammatory disorders.

Logical Relationship Diagram:

G cluster_compound Compound of Interest cluster_scaffold Key Structural Feature cluster_application Potential Application cluster_target Biological Target Compound This compound Scaffold 2-Aminopyrimidine Scaffold Compound->Scaffold Contains KI Kinase Inhibitors Scaffold->KI Is a core component of Kinase Kinase ATP-binding Pocket (Hinge Region) KI->Kinase Binds to

Relationship between the compound and its potential as a kinase inhibitor.
Agrochemical Research

Substituted pyrimidines are also prevalent in agrochemicals, acting as herbicides, insecticides, and fungicides. The biological pathways in pests and plants can be targeted by molecules containing the pyrimidine core. The specific substitution pattern of this compound could be explored for the development of new agrochemical agents.

Future Research Directions

The full potential of this compound is yet to be unlocked. Future research should focus on:

  • Biological Screening: A broad screening against a panel of kinases would be a crucial first step to identify potential targets.

  • Structural Biology: Co-crystallization studies of derivatives with their target kinases would provide insights into the binding mode and guide further optimization.

  • Medicinal Chemistry Campaigns: Synthesis of a library of derivatives by modifying the hydroxyl and amino groups to improve potency, selectivity, and pharmacokinetic properties.

  • Agrochemical Evaluation: Testing the compound and its derivatives for herbicidal, insecticidal, and fungicidal activities.

Conclusion

This compound is a readily accessible synthetic building block with significant potential in the fields of drug discovery and agrochemical development. This technical guide provides the foundational information necessary for researchers to begin exploring the synthesis and applications of this promising compound. The lack of extensive biological data highlights a clear opportunity for novel research and discovery.

2-Amino-6-isopropylpyrimidin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 2-Amino-6-isopropylpyrimidin-4-ol

This document provides core molecular information for this compound, a compound of interest for researchers, scientists, and drug development professionals. The data is presented to facilitate easy reference and integration into research workflows.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a variety of experimental and computational applications in drug discovery and chemical synthesis.

PropertyValue
Molecular Formula C₇H₁₁N₃O[1][2][3]
Molecular Weight 153.18 g/mol [1][2][4]

Experimental Protocols and Signaling Pathways

Due to the nature of the requested information, which is focused on the intrinsic molecular properties of this compound, experimental protocols and signaling pathways are not applicable. The determination of the molecular formula and weight is based on the compound's atomic composition.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical structure of this compound and its fundamental molecular properties.

cluster_0 Structural and Molecular Properties Structure This compound Structure Formula Molecular Formula (C₇H₁₁N₃O) Structure->Formula determines Weight Molecular Weight (153.18 g/mol) Formula->Weight calculates to

Caption: Relationship between chemical structure, molecular formula, and molecular weight.

References

Spectroscopic Characterization of 2-Amino-Substituted Pyrimidin-4-ols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-amino-substituted pyrimidin-4-ols, with a focus on 2-Amino-6-isopropylpyrimidin-4-ol. Due to the limited availability of specific experimental spectroscopic data for this compound in public databases, this document presents data for the closely related analogue, 2-amino-6-methylpyrimidin-4-one, as an illustrative example. Furthermore, it details generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) applicable to this class of compounds. A logical workflow for the spectroscopic analysis of synthesized pyrimidine derivatives is also provided to guide researchers in their analytical endeavors.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The 2-amino-pyrimidin-4-ol scaffold, in particular, is a key pharmacophore found in numerous therapeutic agents. Thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of these compounds, which are critical steps in the drug discovery and development pipeline. This guide aims to provide researchers with the necessary information to approach the spectroscopic analysis of novel 2-amino-6-substituted-pyrimidin-4-ols.

Spectroscopic Data for 2-Amino-6-methylpyrimidin-4-one (Illustrative Example)

Mass Spectrometry Data

The mass spectrum of 2-amino-6-methylpyrimidin-4-one provides information about its molecular weight and fragmentation pattern.

Parameter Value Source
Molecular Weight125.13 g/mol PubChem[1]
m/z Top Peak125NIST Mass Spectrometry Data Center[1]
m/z 2nd Highest97NIST Mass Spectrometry Data Center[1]
m/z 3rd Highest84NIST Mass Spectrometry Data Center[1]
Infrared (IR) Spectroscopy Data

The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in 2-amino-6-methylpyrimidin-4-one.

Technique Data Availability Source
ATR-IRSpectrum availableJohn Wiley & Sons, Inc.[1]
KBr WaferSpectrum availableAldrich Chemical Company, Inc.[1]

Note: Specific peak assignments are not provided in the source but would typically include N-H, C=O, C=N, and C-N stretching and bending vibrations.

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining NMR, IR, and Mass Spec data for 2-amino-pyrimidin-4-ol derivatives. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrimidine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR Acquisition:

    • Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Record the ¹³C NMR spectrum on the same instrument.

    • Use the solvent signal as an internal reference.

    • Employ proton decoupling to simplify the spectrum. A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty accessory (ATR) or a pure KBr pellet.

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

    • For ESI, positive or negative ion mode can be selected depending on the analyte's properties.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized 2-amino-pyrimidin-4-ol derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

An In-depth Technical Guide to 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-isopropylpyrimidin-4-ol, a substituted pyrimidine derivative. While specific historical data on its initial discovery is not extensively documented in publicly available literature, its structural class, the 2-aminopyrimidin-4-ols, has been a subject of significant interest in medicinal chemistry. This document outlines the most probable synthetic route, based on established pyrimidine synthesis methodologies, and explores its potential biological activities by drawing parallels with structurally related compounds. Detailed experimental protocols, data summaries, and pathway diagrams are provided to support further research and development efforts.

Introduction and History

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. The 2-aminopyrimidine core, in particular, is recognized as a "privileged structure" in drug discovery, forming the backbone of numerous approved drugs with diverse therapeutic applications.

While the specific discovery and detailed historical account of this compound are not well-documented in peer-reviewed literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 73576-32-6. The synthesis of similar 2-amino-6-alkylpyrimidin-4-ols dates back to the mid-20th century, with initial explorations focused on their potential as antimetabolites and antimicrobial agents. The continued interest in this class of compounds stems from their synthetic tractability and the wide range of biological activities they exhibit.

Synthesis

The most established and logical method for the synthesis of this compound is the Pinner pyrimidine synthesis , which involves the condensation of a β-ketoester with guanidine. In this case, ethyl isobutyrylacetate serves as the three-carbon building block that provides the isopropyl group at the 6-position and the carbonyl group that becomes the 4-hydroxyl (in its keto-enol tautomeric form).

The reaction proceeds via a base-catalyzed condensation, typically using a sodium alkoxide in an alcoholic solvent. The guanidine provides the N-C-N fragment that closes the pyrimidine ring.

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Ethyl isobutyrylacetate P This compound R1->P + R2 R2 Guanidine Reagent Sodium Ethoxide (NaOEt) in Ethanol (EtOH) Reagent->P Reflux

Caption: General synthesis scheme for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.

Synthesis of this compound

Materials:

  • Ethyl isobutyrylacetate (1 equivalent)

  • Guanidine hydrochloride (1.2 equivalents)

  • Sodium ethoxide (2.5 equivalents)

  • Absolute ethanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Guanidine hydrochloride is added to the sodium ethoxide solution, and the mixture is stirred for 30 minutes at room temperature to form free guanidine.

  • Ethyl isobutyrylacetate is added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

  • The resulting residue is dissolved in a minimum amount of cold water and neutralized by the dropwise addition of glacial acetic acid, leading to the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from hot water or an ethanol/water mixture to yield pure this compound as a solid.

Characterization: The final product should be characterized by:

  • Melting Point: Expected to be around 246-248 °C.[1]

  • ¹H NMR Spectroscopy: To confirm the proton environment of the isopropyl and pyrimidine ring protons.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework.

  • Mass Spectrometry: To confirm the molecular weight (153.18 g/mol ).

  • IR Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N stretches.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the 2-aminopyrimidine scaffold is a well-known pharmacophore. Derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Many 2-aminopyrimidine derivatives function as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) that are crucial for cell cycle regulation. By inhibiting these kinases, they can induce cell cycle arrest and apoptosis in cancer cells.

  • Antimicrobial Activity: The pyrimidine ring is isosteric with purine bases, allowing some derivatives to interfere with microbial nucleic acid synthesis or other essential metabolic pathways.

  • Anti-inflammatory Activity: Some derivatives have been shown to inhibit the production of pro-inflammatory mediators.

Postulated Signaling Pathway: Kinase Inhibition

A plausible mechanism of action for this compound in an oncological context is the inhibition of a protein kinase. The diagram below illustrates a simplified, representative signaling pathway that is often targeted by small molecule kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor This compound (Postulated Kinase Inhibitor) Inhibitor->RAF Inhibition Proliferation Cell Proliferation and Survival TF->Proliferation

Caption: Postulated MAPK/ERK signaling pathway inhibition.

Data Presentation

Physicochemical Properties
PropertyValue
IUPAC Name This compound
CAS Number 73576-32-6
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
Melting Point 246-248 °C
Appearance Solid
Predicted LogP ~0.5
Predicted pKa ~9.9
Comparative Biological Activity (Hypothetical)

The following table presents hypothetical IC₅₀ values for this compound against various targets, based on the known activities of similar compounds. This data is for illustrative purposes only and requires experimental validation.

Target/AssayHypothetical IC₅₀ (µM)Compound Class Reference
Cyclin-Dependent Kinase 2 (CDK2)0.5 - 52,4-diamino-5-ketopyrimidines
Staphylococcus aureus (MIC)10 - 50Various 2-aminopyrimidine derivatives
Nitric Oxide (NO) Production> 1002-amino-4,6-dihydroxypyrimidine counterparts were inactive

Conclusion

This compound is a readily synthesizable pyrimidine derivative with significant potential for further investigation in drug discovery. Based on the extensive research into the 2-aminopyrimidine scaffold, this compound is a promising candidate for screening against a variety of biological targets, particularly protein kinases involved in cell proliferation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound for further biological evaluation. Future work should focus on obtaining empirical data for its biological activities to validate the hypotheses presented herein.

References

An In-depth Technical Guide to 2-Amino-6-isopropylpyrimidin-4-ol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental methodologies related to 2-amino-6-isopropylpyrimidin-4-ol and its analogous compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This document collates available data to facilitate further research and development in this promising area.

Introduction

The 2-aminopyrimidin-4-ol core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The substitution at the 6-position of the pyrimidine ring plays a crucial role in modulating the pharmacological profile of these compounds. This guide focuses on derivatives and analogues featuring an isopropyl group at this position, a substitution that can influence potency, selectivity, and pharmacokinetic properties. While specific data for this compound is limited in publicly available literature, this guide draws upon data from structurally related analogues to provide a predictive framework for its potential therapeutic applications.

Synthesis of 2-Aminopyrimidin-4-ol Derivatives

The synthesis of 2-amino-6-alkyl/arylpyrimidin-4-ol derivatives is typically achieved through the cyclocondensation of a β-ketoester with guanidine. For the synthesis of this compound, a common starting material would be an isopropyl-substituted β-ketoester.

A general synthetic approach is outlined below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product r1 Isopropyl β-ketoester rxn Cyclocondensation r1->rxn r2 Guanidine Nitrate r2->rxn r3 Base (e.g., Sodium Ethoxide) r3->rxn in Ethanol p1 This compound rxn->p1

Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of a 2-Amino-5-isopropylpyrimidine-4,6-diol Analogue

Procedure: A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines can be prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide[1].

For 2-Amino-5-isopropylpyrimidine-4,6-diol:

  • Reactants: Diethyl isopropylmalonate and guanidine.

  • Solvent: Ethanol.

  • Base: Sodium ethoxide.

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours.

  • Workup: The reaction is quenched with water, and the pH is adjusted to precipitate the product. The solid is then collected by filtration, washed, and dried.

  • Characterization: The final product is characterized by NMR spectroscopy. For 2-amino-5-isopropylpyrimidine-4,6-diol, the following NMR data has been reported:

    • 1H NMR (DMSO-d6): δ = 10.45 (2H, bs, 2× OH), 6.62 (2H, bs, NH2), 2.96 (1H, sept, J(CH,CH3) = 7.1, H-CH), 1.08 (6H, d, J(CH3,CH) = 7.1, 2× CH3)[1].

    • 13C NMR (DMSO-d6): δ = 164.19 (C-4 and 6), 152.40 (C-2), 94.80 (C-5), 22.94 (CH), 20.96 (CH3)[1].

Biological Activities and Potential Signaling Pathways

Derivatives of 2-aminopyrimidin-4-ol have shown significant potential in various therapeutic areas. The biological activity is highly dependent on the nature and position of substituents on the pyrimidine ring.

Anticancer Activity

Numerous 2-aminopyrimidine derivatives have been investigated for their anticancer properties. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and dihydrofolate reductase (DHFR).

Potential Signaling Pathway Involvement:

cluster_compound This compound Analogue cluster_pathway Potential Cellular Targets & Pathways compound 2-Amino-6-isopropyl- pyrimidin-4-ol Analogue CDK Cyclin-Dependent Kinases (e.g., CDK2, CDK4/6) compound->CDK DHFR Dihydrofolate Reductase (DHFR) compound->DHFR EGFR Epidermal Growth Factor Receptor (EGFR) compound->EGFR CellCycle Cell Cycle Progression CDK->CellCycle Promotes Apoptosis Apoptosis CDK->Apoptosis Inhibition induces DNAsynthesis DNA Synthesis DHFR->DNAsynthesis Essential for Proliferation Cell Proliferation EGFR->Proliferation Promotes CellCycle->Proliferation DNAsynthesis->Proliferation Proliferation->Apoptosis Inhibition induces cluster_compound This compound Analogue cluster_pathway Inflammatory Pathways compound 2-Amino-6-isopropyl- pyrimidin-4-ol Analogue COX Cyclooxygenase (COX-1 & COX-2) compound->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates cluster_workflow MTT Assay Workflow seed Seed cancer cells in 96-well plate treat Treat cells with varying concentrations of test compound seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate2->add_solubilizer read Measure absorbance at ~570 nm add_solubilizer->read calculate Calculate IC50 value read->calculate cluster_workflow ADP-Glo™ Kinase Assay Workflow setup Set up kinase reaction with enzyme, substrate, ATP, and inhibitor incubate1 Incubate at room temperature setup->incubate1 add_adpglo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP incubate1->add_adpglo incubate2 Incubate for 40 minutes add_adpglo->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate for 30-60 minutes add_detection->incubate3 read Measure luminescence incubate3->read calculate Calculate % inhibition and IC50 read->calculate

References

An In-depth Technical Guide on the Safety and Handling of 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety and handling information for 2-Amino-6-isopropylpyrimidin-4-ol (CAS: 73576-32-6). Due to the limited publicly available data specifically for this compound, this document incorporates information from safety data sheets (SDS) of structurally similar amino-pyrimidine derivatives to provide a thorough understanding of potential hazards and safe handling practices.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1] Its structure is foundational for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for cancer and inflammation research.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2-Amino-4,6-dimethylpyrimidine2-Amino-6-propylpyrimidin-4-ol
Molecular Formula C₇H₁₁N₃O[1][2]C₆H₉N₃[3]C₇H₁₁N₃O[4]
Molecular Weight 153.18 g/mol [1][2]123.16 g/mol [3]153.18 g/mol
Appearance Not specifiedBeige Powder Solid[3][5]Not specified
Melting Point 246-248 °C[1]150 - 154 °C[3]Not specified
Boiling Point 269.8±23.0 °C (Predicted)[1]Not availableNot specified
Density 1.29±0.1 g/cm³ (Predicted)[1]Not availableNot specified
Solubility Not specifiedNo information available[3]Not specified

Hazard Identification

  • Acute Oral Toxicity: May be harmful or toxic if swallowed.[3]

  • Skin Corrosion/Irritation: May cause skin irritation.[3][5][6]

  • Serious Eye Damage/Eye Irritation: Can cause serious eye irritation.[3][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5]

It is crucial to handle this compound with the assumption that it may possess these hazards until specific toxicological data becomes available.

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and ensure the stability of the compound.

3.1. Handling

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

  • Do not get in eyes, on skin, or on clothing.[7]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

3.2. Storage

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep the container tightly closed.[5]

  • Store away from light and incompatible materials such as strong oxidizing agents.[1][3] Recommended storage temperature is 2-8°C.[1]

General Laboratory Workflow for Handling Chemical Powders

G A Preparation - Review SDS - Don PPE B Weighing - Use fume hood - Use anti-static weigh boat A->B C Dissolution - Add solvent slowly - Gentle agitation (stir/sonicate) B->C D Reaction/Use - Maintain ventilation - Monitor reaction C->D E Cleanup - Decontaminate surfaces - Dispose of waste properly D->E F Storage - Seal container tightly - Store in designated area E->F

Caption: A generalized workflow for the safe handling of chemical powders in a laboratory setting.

First-Aid Measures

In case of exposure, follow these first-aid procedures, based on guidelines for similar chemical compounds:

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] Seek medical attention if you feel unwell.

  • Skin Contact: In case of skin contact, wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[8] Remove contaminated clothing.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3][8] Remove contact lenses, if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice/attention.

  • Ingestion: If swallowed, call a POISON CENTER or doctor/physician immediately if you feel unwell.[3] Do NOT induce vomiting.[7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[7]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation.[3] Evacuate personnel to safe areas.[7] Avoid dust formation. Wear personal protective equipment.[3]

  • Environmental Precautions: Do not let the product enter drains or surface water.[7]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3] Use spark-proof tools and explosion-proof equipment if the material is flammable.[7]

Logical Framework for Handling Chemicals with Limited Safety Data

G A {Start|Compound: this compound} B Is specific SDS available? A->B C Follow specific SDS guidelines. B->C Yes D Identify structurally similar compounds. B->D No I {End|Proceed with caution} C->I E Review SDS of analogs. D->E F Assume highest reasonable hazard level. E->F G Implement stringent engineering controls (fume hood). F->G H Mandate comprehensive PPE. G->H H->I

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-Amino-6-isopropylpyrimidin-4-ol, a valuable heterocyclic building block. The synthesis is achieved through the base-catalyzed condensation of guanidine with ethyl isobutyrylacetate. This pyrimidine derivative serves as a crucial intermediate in the development of kinase inhibitors and other biologically active compounds. This protocol outlines the required materials, step-by-step procedure, reaction parameters, and potential applications in drug discovery, supported by quantitative data and process diagrams.

Physicochemical Properties and Data

The key quantitative data for the starting materials and the final product are summarized below for easy reference.

Table 1: Physicochemical Data

PropertyThis compoundGuanidine HydrochlorideEthyl Isobutyrylacetate
Molecular Formula C₇H₁₁N₃OCH₅N₃·HClC₈H₁₄O₃
Molecular Weight 153.18 g/mol 95.53 g/mol 158.19 g/mol
Appearance White to off-white solidWhite crystalline solidColorless liquid
Melting Point 246-248 °C~185 °CN/A
Boiling Point 269.8±23.0 °C (Predicted)N/A185-187 °C
CAS Number 73576-32-650-01-17149-48-6

Synthesis Reaction Protocol

The synthesis of this compound is based on the classical pyrimidine synthesis involving the condensation of a β-ketoester with guanidine.

2.1. Reaction Scheme

The overall reaction is a cyclocondensation where guanidine reacts with ethyl isobutyrylacetate in the presence of a strong base, such as sodium ethoxide, to form the pyrimidine ring.

reaction_scheme cluster_reactants Reactants cluster_product Product Guanidine Guanidine Plus + Guanidine->Plus Ketoester Ethyl Isobutyrylacetate Arrow Sodium Ethoxide Ethanol, Reflux Product This compound Plus->Ketoester Arrow->Product

Caption: Synthesis of this compound.

2.2. Materials and Reagents

  • Guanidine hydrochloride (CH₅N₃·HCl)

  • Ethyl isobutyrylacetate (C₈H₁₄O₃)

  • Sodium metal (Na) or Sodium ethoxide (C₂H₅ONa)

  • Anhydrous Ethanol (C₂H₅OH)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

2.3. Experimental Procedure

This protocol is adapted from established methods for similar pyrimidine syntheses.

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of anhydrous ethanol. Carefully add 2.5 g (0.11 mol) of sodium metal in small pieces. Allow the sodium to react completely to form a solution of sodium ethoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas. Alternatively, use a commercially available sodium ethoxide solution.

  • Addition of Guanidine: To the freshly prepared sodium ethoxide solution, add 5.25 g (0.055 mol) of guanidine hydrochloride. Stir the mixture for 15-20 minutes at room temperature.

  • Addition of β-Ketoester: Slowly add 7.9 g (0.05 mol) of ethyl isobutyrylacetate to the mixture via the dropping funnel over 30 minutes.

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting solid residue in a minimum amount of cold deionized water (~50 mL). d. Carefully adjust the pH of the aqueous solution to ~6-7 by the dropwise addition of 1 M HCl. This will cause the product to precipitate. e. Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Drying: a. Collect the white precipitate by vacuum filtration. b. Wash the solid with cold deionized water and then with a small amount of cold ethanol. c. Dry the product in a vacuum oven at 60 °C to a constant weight.

2.4. Quantitative Reaction Data

The following table summarizes typical parameters for this synthesis. Yields are based on analogous reactions reported in the literature.

Table 2: Reaction Parameters and Typical Yield

ParameterValueReference
Limiting Reagent Ethyl Isobutyrylacetate-
Molar Ratio 1.1 : 1 (Guanidine HCl : Ketoester)-
Base Sodium Ethoxide (2.2 eq)-
Solvent Anhydrous Ethanol-
Reaction Temperature ~78 °C (Reflux)-
Reaction Time 4 - 6 hours-
Typical Yield 85 - 95%[1]

Experimental Workflow and Logic

The synthesis follows a logical sequence of steps from preparation to final product characterization.

workflow arrow arrow A Prepare Sodium Ethoxide in Anhydrous Ethanol B Add Guanidine Hydrochloride and Stir A->B C Add Ethyl Isobutyrylacetate (Dropwise) B->C D Heat Mixture to Reflux (4-6 hours) C->D E Cool and Evaporate Solvent (Rotary Evaporator) D->E F Dissolve Residue in Water and Neutralize with HCl E->F G Precipitate Product in Ice Bath F->G H Filter and Wash Solid G->H I Dry Product Under Vacuum H->I J Characterize Final Product (MP, NMR, IR) I->J signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Signal->Receptor Kinase Kinase Cascade (e.g., Aurora, EGFR) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP->ADP PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->Kinase Blocks ATP Binding Site

References

Application Notes and Protocols: High-Yield Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, high-yield protocol for the synthesis of 2-Amino-6-isopropylpyrimidin-4-ol, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The synthetic route is based on the well-established condensation reaction between a β-ketoester, ethyl isobutyrylacetate, and guanidine hydrochloride in the presence of a strong base. This method is known for its efficiency and high yields for analogous structures. Included are a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds, forming the core structure of numerous biologically active molecules, including pharmaceuticals and agrochemicals. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules. The protocol detailed herein describes a robust and reproducible method for its preparation in high yields, adapted from established procedures for similar pyrimidine derivatives.

Chemical Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction as depicted below:

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions.

ParameterValue
Starting Materials
Ethyl Isobutyrylacetate1.0 molar equivalent
Guanidine Hydrochloride1.1 molar equivalents
Sodium Ethoxide2.2 molar equivalents
Reaction Conditions
SolventAbsolute Ethanol
TemperatureReflux (approx. 78 °C)
Reaction Time6-8 hours
Product Information
Product NameThis compound
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Expected Yield85-95%
Purity (post-precipitation)>95%
AppearanceWhite to off-white solid

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, which has been shown to produce high yields.[1]

Materials:

  • Ethyl isobutyrylacetate

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute Ethanol (200 proof, anhydrous)

  • Distilled water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Sodium Ethoxide Solution:

    • In a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet (e.g., nitrogen or argon), add 200 mL of absolute ethanol.

    • Carefully add small, freshly cut pieces of sodium metal (2.2 molar equivalents) to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until it is fully dissolved.

    • Cool the resulting sodium ethoxide solution to room temperature.

  • Reaction Setup:

    • To the stirred sodium ethoxide solution, add guanidine hydrochloride (1.1 molar equivalents). Stir the mixture for 15-20 minutes to allow for the formation of free guanidine.

    • Add ethyl isobutyrylacetate (1.0 molar equivalent) dropwise to the reaction mixture.

  • Cyclocondensation Reaction:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Maintain the reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Slowly pour the concentrated reaction mixture into 400 mL of cold distilled water.

    • Acidify the aqueous solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

    • Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold distilled water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Drying:

    • Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow prep_naoet Prepare Sodium Ethoxide in Absolute Ethanol add_guanidine Add Guanidine HCl prep_naoet->add_guanidine Complete Dissolution add_ketoester Add Ethyl Isobutyrylacetate add_guanidine->add_ketoester Stir 15 min reflux Reflux for 6-8 hours add_ketoester->reflux concentrate Concentrate in Vacuo reflux->concentrate Reaction Complete precipitate Precipitate in Water & Acidify concentrate->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry Product under Vacuum filter_wash->dry product 2-Amino-6-isopropyl- pyrimidin-4-ol dry->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Logical Relationship of Reactants to Product

ReactantProduct sub1 Ethyl Isobutyrylacetate intermediate Cyclocondensation Intermediate sub1->intermediate sub2 Guanidine sub2->intermediate reagents Sodium Ethoxide Ethanol, Reflux reagents->intermediate product 2-Amino-6-isopropyl- pyrimidin-4-ol intermediate->product Tautomerization

Caption: The logical relationship between reactants and the final product in the synthesis.

References

Application Notes and Protocols: Purification of 2-Amino-6-isopropylpyrimidin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Amino-6-isopropylpyrimidin-4-ol via recrystallization. The described methodology is designed to guide researchers in obtaining a high-purity solid form of the compound, a critical step in drug development and chemical synthesis.

Introduction

This compound is a substituted pyrimidinol derivative. Compounds of this class are of significant interest in medicinal chemistry due to their potential biological activities. The purity of such compounds is paramount for accurate biological screening and to meet stringent regulatory requirements. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] A suitable solvent will dissolve the compound readily at an elevated temperature but have limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.[1]

Materials and Equipment

Materials:

  • Crude this compound

  • Potential recrystallization solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Water, n-Hexane)

  • Deionized Water

  • Celpure® or activated carbon (optional, for removing colored impurities)

  • Filter paper

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer and stirring bar

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Vacuum source

  • Spatula and weighing balance

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Protocols

A critical first step in developing a recrystallization protocol is the selection of an appropriate solvent.[1] The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.

Protocol 1: Solvent Screening
  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, water, ethyl acetate) dropwise at room temperature, vortexing after each addition, until the solid dissolves or up to a volume of 1 mL. Record the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point and observe the solubility.

  • For solvents that dissolve the compound upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for the formation of crystals.

  • A good solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.

  • If a single solvent is not ideal, test solvent mixtures. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes turbid.[2] Then, heat the mixture until the solution is clear and allow it to cool. Based on literature for similar pyrimidinol derivatives, ethanol or ethanol/water mixtures are often good starting points.[3]

Protocol 2: Recrystallization of this compound

This protocol assumes a suitable solvent has been identified from the screening process (e.g., 80% Ethanol in Water).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent system. Add a magnetic stir bar. Gently heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon or Celpure®. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and the decolorizing agent if used.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Analysis: Determine the melting point and purity (e.g., by HPLC) of the recrystallized product and calculate the percentage yield.

Data Presentation

The following table presents hypothetical data for the purification of this compound.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to light brown powderWhite crystalline solid
Purity (by HPLC) 92.5%99.8%
Melting Point 185-189 °C192-194 °C
Yield N/A85%
Solubility in 80% Ethanol (Hypothetical) ~5 mg/mL at 20 °C~150 mg/mL at 78 °C

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol.

Recrystallization_Workflow start Start: Crude Compound dissolution 1. Dissolution (Minimum Hot Solvent) start->dissolution decolorization 2. Decolorization (Optional, with Carbon) dissolution->decolorization hot_filtration 3. Hot Filtration (Remove Insolubles) decolorization->hot_filtration crystallization 4. Cooling & Crystallization hot_filtration->crystallization isolation 5. Vacuum Filtration (Isolate Crystals) crystallization->isolation washing 6. Washing (Cold Solvent) isolation->washing drying 7. Drying (Vacuum Oven) washing->drying end End: Pure Crystalline Product drying->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The inherent ability of the 2-aminopyrimidine moiety to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for the design of potent and selective inhibitors. This document provides detailed application notes and protocols for the use of 2-Amino-6-isopropylpyrimidin-4-ol as a key building block in the synthesis of kinase inhibitors. While direct synthesis of a specific, named kinase inhibitor from this exact starting material is not widely documented in publicly available literature, its structure is highly amenable to established synthetic routes for creating potent kinase inhibitors. The protocols provided herein are based on well-established chemical transformations for analogous pyrimidine-based inhibitors and serve as a comprehensive guide for researchers in this field.

Synthetic Strategy Overview

The general strategy for elaborating this compound into a diverse library of kinase inhibitors involves two key transformations:

  • Chlorination: Conversion of the 4-hydroxyl group to a chlorine atom to create a reactive electrophilic center. This is typically achieved using reagents like phosphorus oxychloride (POCl₃). The resulting 2-amino-4-chloro-6-isopropylpyrimidine is a versatile intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloro substituent is readily displaced by a variety of nucleophiles, most commonly amines, to introduce diverse side chains that can occupy the solvent-exposed region of the ATP-binding pocket, thereby modulating potency and selectivity.

This two-step sequence allows for the late-stage diversification of the pyrimidine scaffold, making it a powerful approach for generating focused libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-chloro-6-isopropylpyrimidine (Intermediate 1)

This protocol describes the chlorination of this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/g), add N,N-diisopropylethylamine (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add phosphorus oxychloride (2.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-amino-4-chloro-6-isopropylpyrimidine as a solid.

Protocol 2: General Procedure for the Synthesis of 2,4-Disubstituted 6-isopropylpyrimidine Kinase Inhibitors

This protocol outlines the nucleophilic aromatic substitution reaction between Intermediate 1 and a representative amine.

Materials:

  • 2-amino-4-chloro-6-isopropylpyrimidine (Intermediate 1)

  • Desired amine nucleophile (e.g., 4-fluoroaniline)

  • 1,4-Dioxane

  • Cesium carbonate (Cs₂CO₃)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a reaction vessel, combine 2-amino-4-chloro-6-isopropylpyrimidine (1.0 eq), the desired amine (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (15 mL/g of Intermediate 1).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final 2,4-disubstituted 6-isopropylpyrimidine product.

Data Presentation

The following table summarizes hypothetical inhibitory concentration (IC₅₀) data for a series of kinase inhibitors derived from this compound, targeting various kinases. This data is representative of what could be expected from a drug discovery campaign utilizing this scaffold and is based on published data for structurally similar compounds.

Compound IDR-Group (at C4-position)Target KinaseIC₅₀ (nM)
KIN-001 4-FluoroanilinoAurora A75
KIN-002 3-AminopyrrolidinylJAK250
KIN-003 4-(Methylsulfonyl)anilinoFGFR1120
KIN-004 3-HydroxyphenylaminoJAK330
KIN-005 1-Methyl-1H-pyrazol-4-ylAurora B90

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by pyrimidine-based kinase inhibitors.

Aurora_Kinase_Pathway G2/M Phase G2/M Phase Aurora A/B Kinase Aurora A/B Kinase G2/M Phase->Aurora A/B Kinase Histone H3 Histone H3 Aurora A/B Kinase->Histone H3 Centrosome Separation Centrosome Separation Aurora A/B Kinase->Centrosome Separation Spindle Assembly Spindle Assembly Aurora A/B Kinase->Spindle Assembly Cytokinesis Cytokinesis Histone H3->Cytokinesis Inhibitor (e.g., KIN-001) Inhibitor (e.g., KIN-001) Inhibitor (e.g., KIN-001)->Aurora A/B Kinase

Caption: Simplified Aurora Kinase signaling pathway during the G2/M phase of the cell cycle.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT-P STAT-P Gene Transcription Gene Transcription STAT-P->Gene Transcription Dimerization & Translocation Inhibitor (e.g., KIN-002) Inhibitor (e.g., KIN-002) Inhibitor (e.g., KIN-002)->JAK Cytokine Cytokine Cytokine->Cytokine Receptor

Caption: Overview of the JAK-STAT signaling pathway.

Experimental Workflow Diagram

Synthesis_Workflow Start 2-Amino-6-isopropyl pyrimidin-4-ol Chlorination Chlorination (Protocol 1) Start->Chlorination Intermediate 2-amino-4-chloro- 6-isopropylpyrimidine Chlorination->Intermediate SNAr SNAr Reaction (Protocol 2) Intermediate->SNAr Purification Purification (Chromatography) SNAr->Purification FinalProduct Kinase Inhibitor Purification->FinalProduct

Caption: General synthetic workflow for kinase inhibitors from this compound.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward and robust synthetic protocols outlined in this document provide a clear path for the generation of diverse compound libraries. By leveraging the principles of nucleophilic aromatic substitution, researchers can systematically explore the structure-activity relationships of 2,4-disubstituted 6-isopropylpyrimidines, paving the way for the discovery of new therapeutic agents targeting a range of kinases implicated in human diseases. The provided data and visualizations serve as a foundational resource for scientists and professionals engaged in kinase inhibitor drug discovery.

Application Note: Regioselective N-alkylation of 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-isopropylpyrimidin-4-ol is a key heterocyclic scaffold found in a variety of biologically active molecules. The targeted N-alkylation of this molecule is a critical step in the synthesis of novel compounds for drug discovery and development. This application note provides a detailed experimental protocol for the regioselective N-alkylation of the exocyclic amino group of this compound. Two primary methods are presented: a modern, highly regioselective approach using an iridium catalyst with alcohols as alkylating agents, and a classical approach using alkyl halides with a discussion on controlling regioselectivity.

Physicochemical Data of Starting Material

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and executing the N-alkylation reaction. The predicted pKa of approximately 10.32 suggests that a moderately strong base is required to deprotonate the molecule for alkylation[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₁N₃O
Molecular Weight153.18 g/mol
Predicted Boiling Point250.0 ± 43.0 °C[1]
Predicted Density1.29 ± 0.1 g/cm³[1]
Predicted pKa10.32 ± 0.50[1]

Experimental Protocols

Method 1: Iridium-Catalyzed N-Alkylation with Alcohols (Recommended for High Regioselectivity)

This method utilizes a commercially available iridium catalyst for the direct and highly regioselective N-alkylation of the exocyclic amino group of 2-aminopyrimidines using alcohols as the alkylating agents. This approach is advantageous due to its high atom economy and the generation of water as the only byproduct[2].

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, ethanol, etc.)

  • [Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)

  • Sodium hydroxide (NaOH)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired alcohol (1.2 mmol), [Cp*IrCl₂]₂ (0.025 mmol, 2.5 mol%), and NaOH (1.0 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: This protocol is expected to yield the N-alkylated product on the exocyclic amino group with high regioselectivity[2].

Method 2: N-Alkylation with Alkyl Halides and Base

This classical method involves the reaction of this compound with an alkyl halide in the presence of a base. It is a widely used method for N-alkylation; however, it can lead to a mixture of N- and O-alkylated products. Studies on the closely related 2-amino-6-methylpyrimidin-4-one have shown that alkylation with alkyl halides can result in a mixture of N3 and O4-alkylated isomers[3]. The choice of base and solvent is critical to control the regioselectivity.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), or tetrahydrofuran (THF))

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and the chosen solvent (10 mL).

  • Add the base (1.2-2.0 equivalents). For NaH, add it portion-wise at 0 °C.

  • Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes to an hour to form the anion.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water if using K₂CO₃ or Cs₂CO₃, or cautiously with methanol/water if using NaH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Careful separation of potential isomers may be required.

  • Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regioselectivity.

Discussion on Regioselectivity for Method 2:

The regioselectivity of this reaction is influenced by several factors:

  • Base: Stronger, non-nucleophilic bases like NaH tend to favor N-alkylation.

  • Solvent: Polar aprotic solvents like DMF can favor N-alkylation, while less polar solvents might favor O-alkylation.

  • Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) may favor O-alkylation, while softer agents (e.g., alkyl iodides) may favor N-alkylation.

  • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.

It is recommended to perform small-scale pilot reactions to optimize the conditions for the desired regioselectivity.

Product Characterization

The synthesized N-alkylated products should be thoroughly characterized to confirm their structure and purity.

Table 2: Analytical Techniques for Product Characterization

TechniquePurposeExpected Observations
TLC Monitor reaction progress and assess purity.Single spot for the pure product with a different Rf value from the starting material.
LC-MS Determine molecular weight and purity.A peak corresponding to the mass of the N-alkylated product.
¹H NMR Structural elucidation.Appearance of new signals corresponding to the alkyl group protons. A shift in the chemical shifts of the pyrimidine ring protons and the NH proton.
¹³C NMR Confirm carbon framework.Appearance of new signals for the alkyl group carbons. Shifts in the pyrimidine ring carbon signals.
Mass Spectrometry (HRMS) Confirm elemental composition.Accurate mass measurement consistent with the molecular formula of the desired product.

Visualizing the Experimental Workflow and Reaction Pathways

Experimental Workflow:

experimental_workflow start Start reagents Mix Reactants: - this compound - Alkylating Agent - Catalyst/Base - Solvent start->reagents reaction Reaction under controlled conditions (Temperature, Time, Atmosphere) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: A generalized workflow for the N-alkylation of this compound.

Potential Alkylation Pathways:

alkylation_pathways substrate This compound N1 N2 (exocyclic) N3 O4 n1_product N1-alkylated product substrate:n1->n1_product Alkylation n2_product N2-alkylated product (desired) substrate:n2->n2_product Alkylation n3_product N3-alkylated product substrate:n3->n3_product Alkylation o4_product O4-alkylated product substrate:o4->o4_product Alkylation

Caption: Possible sites of alkylation on the this compound scaffold.

Conclusion

This application note provides detailed protocols for the N-alkylation of this compound, a key transformation for the synthesis of novel bioactive compounds. The iridium-catalyzed method with alcohols is recommended for its high regioselectivity towards the desired exocyclic N-alkylated product. The classical approach with alkyl halides is also presented, with a discussion on how to influence the regiochemical outcome. Careful execution of these protocols, coupled with rigorous purification and characterization, will enable researchers to efficiently synthesize and explore the therapeutic potential of this important class of molecules.

References

The 2-Aminopyrimidine Scaffold: A Cornerstone in Medicinal Chemistry, with a Focus on 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a versatile building block in drug design.[1] This document provides an overview of the applications of the 2-aminopyrimidine scaffold, with a specific focus on the potential, though currently under-documented, role of 2-Amino-6-isopropylpyrimidin-4-ol as a synthetic intermediate in the development of novel therapeutics, particularly kinase inhibitors.

While direct and detailed public-domain data on the specific applications of this compound (CAS: 73576-32-6) is limited, its structural features suggest its utility as an intermediate in the synthesis of targeted therapeutics. The 2-amino group, the pyrimidinol core, and the isopropyl substituent offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

The 2-Aminopyrimidine Scaffold in Drug Discovery

The broader class of 2-aminopyrimidine derivatives has been extensively investigated and has yielded compounds with a wide range of pharmacological activities. This highlights the potential of substituted 2-aminopyrimidin-4-ols as valuable starting materials.

Table 1: Overview of Biological Activities of 2-Aminopyrimidine Derivatives

Derivative ClassBiological ActivityTherapeutic Area
2,4-diamino-5-ketopyrimidinesCyclin-Dependent Kinase (CDK) InhibitionOncology
2-amino-4,6-diarylpyrimidinesAntimicrobialInfectious Diseases
2-amino-4-aryl-6-pyridopyrimidinesAnti-proliferative, AntimicrobialOncology, Infectious Diseases[3]
5-substituted 2-amino-4,6-dichloropyrimidinesNitric Oxide (NO) InhibitionInflammatory Diseases[4]
2-amino-4,6-dimethylpyrimidin-5-ol derivativesFibroblast Growth Factor Receptor 4 (FGFR4) InhibitionOncology (Hepatocellular Carcinoma)[5]
4-aminopyrazolo[3,4-d]pyrimidine derivativesAnti-cancerOncology[6]

Hypothetical Application of this compound in Kinase Inhibitor Synthesis

Based on the established role of the 2-aminopyrimidine scaffold in kinase inhibition, we can project a logical synthetic workflow for utilizing this compound. Many kinase inhibitors feature a substituted 2-aminopyrimidine core that anchors the molecule in the ATP-binding pocket of the kinase. The 2-amino group often forms crucial hydrogen bonds with the hinge region of the kinase.

Below is a hypothetical workflow illustrating how this compound could be elaborated into a library of potential kinase inhibitors.

G A This compound B Chlorination (e.g., POCl3) Yields 4-chloro-6-isopropylpyrimidin-2-amine A->B Step 1 C Nucleophilic Aromatic Substitution (SNAr) B->C Step 2 E Library of 2,4-diamino-6-isopropylpyrimidine derivatives C->E Diversification D Amine Library (R-NH2) D->C F Biological Screening (e.g., Kinase Assay Panel) E->F G Hit Identification F->G H Lead Optimization (Structure-Activity Relationship Studies) G->H I Clinical Candidate H->I

Caption: Hypothetical workflow for kinase inhibitor development using this compound.

Experimental Protocols

General Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

This protocol is adapted from the synthesis of related dihydroxypyrimidine analogs.[4]

  • Preparation of Sodium Ethoxide: Dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., argon) with vigorous stirring.

  • Reaction Mixture: Once the sodium is fully dissolved and the solution has cooled to room temperature, add guanidine hydrochloride, followed by the corresponding monosubstituted malonic acid diester.

  • Reflux: Heat the reaction mixture to reflux for a specified period until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, the reaction mixture is typically neutralized with acid, and the precipitated product is collected by filtration, washed, and dried.

General Protocol for Kinase Inhibition Assay (Illustrative)

The following is a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., in DMSO) and create a dilution series.

  • Assay Reaction: In a microplate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a set period to allow for the enzymatic reaction.

  • Detection: Stop the reaction and quantify the amount of product formed or the amount of ATP consumed. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Measuring the depletion of ATP (e.g., using Kinase-Glo®).

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Signal Detection & Analysis A Test Compound Dilution Series C Combine reagents in microplate A->C B Kinase, Substrate, ATP Buffer B->C D Incubate at constant temperature C->D E Stop reaction & add detection reagent D->E F Read signal (Luminescence/Fluorescence) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The 2-aminopyrimidine scaffold is of significant interest in the development of new therapeutics, particularly in the area of oncology and inflammatory diseases. While this compound itself is not extensively documented as a direct precursor in publicly available research, its structure is highly amenable to the synthetic strategies used to generate libraries of potent kinase inhibitors and other biologically active molecules. The protocols and workflows described here, based on analogous structures, provide a foundational framework for researchers looking to explore the potential of this and other substituted 2-aminopyrimidin-4-ols in drug discovery.

References

2-Amino-6-isopropylpyrimidin-4-ol as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 2-Amino-6-isopropylpyrimidin-4-ol as a building block for heterocyclic compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive compounds. Its pyrimidine core, substituted with an amino group, a hydroxyl group (or its tautomeric keto form), and an isopropyl group, provides a versatile scaffold for further chemical modifications. The presence of multiple functional groups allows for the strategic introduction of various substituents to modulate the pharmacological properties of the resulting molecules, such as potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds, with a focus on kinase inhibitors targeting the JAK-STAT signaling pathway.

Application Notes

Synthesis of Kinase Inhibitors

This compound serves as a key starting material for the synthesis of various kinase inhibitors, which are crucial in the treatment of cancer and inflammatory diseases. The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors, where the amino group can form critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

A primary synthetic strategy involves the conversion of the 4-hydroxyl group into a more reactive leaving group, typically a chlorine atom, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This generates the key intermediate, 4-chloro-6-isopropylpyrimidin-2-amine. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of amine-containing fragments. This modular approach enables the exploration of structure-activity relationships (SAR) by varying the substituents at the C4 position.

One prominent class of kinase inhibitors that can be conceptually derived from this scaffold are Janus kinase (JAK) inhibitors. For instance, the core of Ruxolitinib, a potent JAK1/JAK2 inhibitor, features a pyrrolo[2,3-d]pyrimidine scaffold, which can be constructed from appropriately substituted pyrimidines. The 2-amino-6-isopropylpyrimidine moiety provides a foundation for building such complex heterocyclic systems.

Other Bioactive Heterocyclic Compounds

Beyond kinase inhibitors, this compound can be utilized to synthesize other biologically active heterocyclic compounds. The amino and hydroxyl groups can be derivatized to introduce diverse functionalities, leading to compounds with potential applications as:

  • Thymidylate Synthase Inhibitors: By analogy to related structures, derivatives of this compound could be designed as antifolate agents that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer or antimicrobial activity.

  • Plant Growth Regulators: Modifications of the pyrimidine ring have been shown to yield compounds with plant growth stimulating properties.

  • Antimicrobial Agents: The pyrimidine nucleus is present in numerous compounds with antibacterial and antifungal activities.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine (Key Intermediate)

This protocol describes the chlorination of this compound to yield the reactive intermediate, 4-chloro-6-isopropylpyrimidin-2-amine. This intermediate is primed for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane or chloroform.

  • If desired, add a non-nucleophilic base such as N,N-diisopropylethylamine (1.1 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the cooled suspension under stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture into a flask containing crushed ice and saturated NaHCO₃ solution with vigorous stirring. Caution: This quenching step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane or chloroform (2 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-6-isopropylpyrimidin-2-amine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the reaction of 4-chloro-6-isopropylpyrimidin-2-amine with various primary or secondary amines to introduce diversity at the C4 position of the pyrimidine ring.

Materials:

  • 4-Chloro-6-isopropylpyrimidin-2-amine

  • Desired primary or secondary amine (1.0-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base (1.5-2.0 eq)

  • Anhydrous solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or isopropanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-chloro-6-isopropylpyrimidin-2-amine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • Add the desired amine (1.0-1.2 eq) and the base (e.g., DIPEA, 1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2,4-disubstituted pyrimidine derivative.

Data Presentation

The following table summarizes the in vitro inhibitory activity of Ruxolitinib, a representative kinase inhibitor with a core structure accessible from pyrimidine building blocks, against various Janus kinases.

CompoundTarget KinaseIC₅₀ (nM)Reference
RuxolitinibJAK13.3[1]
RuxolitinibJAK22.8[1]
RuxolitinibTYK219[1]
RuxolitinibJAK3428[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general synthetic workflow for the preparation of substituted pyrimidine derivatives from this compound.

experimental_workflow start This compound intermediate 4-Chloro-6-isopropylpyrimidin-2-amine start->intermediate Chlorination (POCl₃) product Substituted Pyrimidine Derivatives (e.g., Kinase Inhibitors) intermediate->product S_NAr with Amines

Caption: Synthetic pathway from this compound.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response.[2][3] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Kinase inhibitors derived from this compound can target key components of this pathway.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation inhibitor Kinase Inhibitor (e.g., Ruxolitinib) inhibitor->JAK Inhibition transcription Gene Transcription DNA->transcription Activation cytokine Cytokine cytokine->receptor Binding

Caption: The JAK-STAT signaling pathway and point of inhibition.

References

Application Notes and Protocols: Reaction of 2-Amino-6-isopropylpyrimidin-4-ol with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential electrophilic substitution reactions of 2-amino-6-isopropylpyrimidin-4-ol, a versatile heterocyclic building block. Due to the limited availability of specific experimental data for this exact molecule, the following protocols are based on established procedures for structurally similar 2-amino-4-hydroxypyrimidines. These methods serve as a starting point and may require optimization for the specific substrate.

Introduction

This compound belongs to the class of aminopyrimidinols, which are important scaffolds in medicinal chemistry. The pyrimidine core is found in numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The amino and hydroxyl groups on the pyrimidine ring are electron-donating, activating the ring towards electrophilic substitution, primarily at the C5 position. The reactivity of this position allows for the introduction of various functional groups, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

Tautomerism of this compound

It is important to note that this compound can exist in several tautomeric forms. The predominant form in solution can influence its reactivity. The keto-enol tautomerism of the pyrimidin-4-ol moiety is a key consideration.

tautomers cluster_0 Keto-Enol Tautomerism 2-Amino-6-isopropylpyrimidin-4(1H)-one 2-Amino-6-isopropylpyrimidin-4(1H)-one This compound This compound 2-Amino-6-isopropylpyrimidin-4(1H)-one->this compound 2-Imino-6-isopropyl-2,3-dihydropyrimidin-4(1H)-one 2-Imino-6-isopropyl-2,3-dihydropyrimidin-4(1H)-one This compound->2-Imino-6-isopropyl-2,3-dihydropyrimidin-4(1H)-one

Caption: Tautomeric forms of this compound.

General Reaction Mechanism: Electrophilic Aromatic Substitution

The primary reaction of this compound with electrophiles is expected to be electrophilic aromatic substitution at the C5 position. The electron-donating amino and hydroxyl groups increase the electron density at this position, making it susceptible to attack by electrophiles.

SEAr_Mechanism reactant This compound H intermediate {Sigma Complex (Wheland Intermediate)| Cationic and resonance stabilized} reactant->intermediate Electrophilic Attack electrophile E+ product 5-E-2-Amino-6-isopropylpyrimidin-4-ol E intermediate->product Deprotonation proton H+ intermediate->proton

Caption: General mechanism of electrophilic aromatic substitution.

Key Electrophilic Reactions and Protocols

The following sections detail potential electrophilic reactions with this compound, including generalized experimental protocols.

Halogenation

Halogenation introduces a halogen atom (Cl, Br, I) at the C5 position, a key functional group for further synthetic transformations such as cross-coupling reactions.

Experimental Protocol (General)

A procedure for the halogenation of 2-aminopyrimidines can be adapted.[1]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as water or acetic acid. Gentle heating may be required.

  • Addition of Base (Optional but Recommended): Add a mild base like calcium carbonate (0.5-1 equivalent) to the solution. This has been shown to improve yields in the halogenation of 2-aminopyrimidines.[1]

  • Halogenating Agent Addition: Slowly add the halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine) (1-1.2 equivalents) to the reaction mixture with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture and, if necessary, neutralize it. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table 1: Halogenation Reaction Parameters (Representative)

ElectrophileReagentSolventBaseTypical TemperatureTypical Time
Cl+NCSAcetic AcidNoneRoom Temp. - 50°C2-6 h
Br+NBSDMFNoneRoom Temp.1-4 h
I+I₂Water/KINaHCO₃Room Temp. - 70°C4-12 h
Nitration

Nitration introduces a nitro group (-NO₂) at the C5 position. The nitro group is a versatile functional group that can be reduced to an amino group or used in other transformations. Nitro-containing pyrimidines have shown a range of biological activities, including as inhibitors of nitric oxide production.[2]

Experimental Protocol (General)

Based on nitration of similar pyrimidine systems.

  • Acidic Medium: Carefully add this compound (1 equivalent) to a cold (0-5°C) mixture of concentrated sulfuric acid and nitric acid.

  • Reaction: Stir the mixture at a low temperature, allowing it to slowly warm to room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Table 2: Nitration Reaction Parameters (Representative)

ReagentSolventTemperatureTypical Time
HNO₃/H₂SO₄None0°C to Room Temp.1-3 h
KNO₃/H₂SO₄None0°C to Room Temp.2-4 h
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method to introduce a formyl group (-CHO) at the C5 position, yielding a versatile aldehyde intermediate. This reaction is well-documented for electron-rich heterocyclic compounds.[3]

Experimental Protocol (General)

Adapted from procedures for other 2-amino-4-hydroxypyrimidines.

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) to anhydrous N,N-dimethylformamide (DMF) (used as solvent and reagent).

  • Substrate Addition: Add this compound (1 equivalent) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature and then heat to 60-80°C.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol.

Table 3: Vilsmeier-Haack Reaction Parameters (Representative)

ReagentSolventTemperatureTypical Time
POCl₃/DMFDMF0°C to 80°C2-8 h
Mannich Reaction

The Mannich reaction introduces an aminomethyl group (-CH₂NR₂) at the C5 position. These derivatives are of interest in medicinal chemistry due to their potential biological activities.

Experimental Protocol (General)

  • Reactant Mixture: In a suitable solvent like ethanol or acetic acid, mix this compound (1 equivalent), formaldehyde (e.g., as a 37% aqueous solution, 1.2 equivalents), and a secondary amine (e.g., dimethylamine, piperidine, or morpholine, 1.2 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate. If not, remove the solvent under reduced pressure and treat the residue with water.

  • Purification: Collect the product by filtration or extract with an organic solvent. Purify by recrystallization or column chromatography.

Table 4: Mannich Reaction Parameters (Representative)

Formaldehyde SourceAmineSolventTemperatureTypical Time
Formalin (37% aq.)DimethylamineEthanolRoom Temp. - Reflux4-12 h
ParaformaldehydeMorpholineAcetic Acid50-70°C6-18 h
Acylation

Acylation can occur at the exocyclic amino group (N-acylation) or the hydroxyl group (O-acylation). The regioselectivity can be influenced by the reaction conditions and the nature of the acylating agent. For 2-amino-4-hydroxypyrimidines, O-acylation is often favored with bulky acylating agents.[4]

Experimental Protocol (General for O-Acylation)

  • Suspension: Suspend this compound (1 equivalent) in a suitable solvent like pyridine or a mixture of an inert solvent (e.g., dichloromethane) and a base (e.g., triethylamine).

  • Acylating Agent Addition: Slowly add the acyl halide (e.g., benzoyl chloride or pivaloyl chloride) (1.1 equivalents) to the cooled (0°C) suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Reaction Monitoring: Monitor by TLC.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize.

Table 5: Acylation Reaction Parameters (Representative)

Acylating AgentSolventBaseTemperatureTypical Time
Benzoyl ChloridePyridinePyridine0°C to Room Temp.2-6 h
Pivaloyl ChlorideDichloromethaneTriethylamine0°C to Room Temp.3-8 h

Visualization of Reaction Pathways

reaction_pathways cluster_reactions Electrophilic Reactions at C5 start This compound halogenation Halogenation (NBS, NCS, I₂) start->halogenation nitration Nitration (HNO₃/H₂SO₄) start->nitration formylation Vilsmeier-Haack (POCl₃/DMF) start->formylation mannich Mannich Reaction (CH₂O, R₂NH) start->mannich acylation Acylation (Acyl Halide, Base) start->acylation product_halo 5-Halo derivative halogenation->product_halo product_nitro 5-Nitro derivative nitration->product_nitro product_formyl 5-Formyl derivative formylation->product_formyl product_mannich 5-Aminomethyl derivative mannich->product_mannich product_acyl N/O-Acyl derivative acylation->product_acyl

Caption: Overview of potential electrophilic reactions.

Potential Applications and Biological Significance

Derivatives of 2-amino-4-hydroxypyrimidines have been investigated for a wide range of biological activities. Functionalization at the C5 position can significantly modulate the pharmacological properties of the parent molecule.

  • Anticancer Activity: Many substituted pyrimidines exhibit anticancer properties by targeting various enzymes and signaling pathways involved in cell proliferation and survival. For instance, 5-substituted 2-aminopyrimidines have been explored as kinase inhibitors.

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[5] The introduction of a nitro group at the C5 position could lead to compounds with potent anti-inflammatory effects.

  • Antiviral and Antimicrobial Activity: The pyrimidine scaffold is a common feature in many antiviral and antimicrobial drugs. Modification at the C5 position can enhance the activity spectrum and potency against various pathogens.

The synthesis of a library of C5-substituted this compound derivatives using the protocols outlined above could lead to the discovery of novel therapeutic agents.

signaling_pathway cluster_drug_action Potential Drug Action drug 5-Substituted-2-amino- 6-isopropylpyrimidin-4-ol Derivatives target Cellular Targets (e.g., Kinases, iNOS) drug->target Inhibition/ Modulation pathway Signaling Pathways (e.g., Proliferation, Inflammation) target->pathway Regulates response Biological Response (e.g., Apoptosis, Reduced Inflammation) pathway->response Leads to

Caption: Potential mechanism of action for derivatives.

Conclusion

This compound is a promising starting material for the synthesis of a wide array of functionalized pyrimidines through electrophilic substitution reactions. While specific literature on this exact compound is sparse, established protocols for similar pyrimidine systems provide a solid foundation for exploring its reactivity. The derivatization at the C5 position, in particular, holds significant potential for the development of new therapeutic agents. Researchers are encouraged to use the provided protocols as a guide and to perform necessary optimizations for their specific applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the large-scale synthesis of 2-Amino-6-isopropylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of diethyl 2-isopropylmalonate, followed by a cyclocondensation reaction with guanidine. This protocol is designed to be scalable and efficient, yielding the target compound in high purity. Additionally, the potential biological significance of 2-aminopyrimidine derivatives is discussed, highlighting their role as modulators of various biological pathways, including antimicrobial and anti-biofilm activities.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of 2-aminopyrimidine have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][3] Notably, certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of bacterial biofilm formation, a key virulence factor in many chronic infections.[1][4] The synthesis of novel 2-aminopyrimidine analogues, such as this compound, is therefore of significant interest for the discovery of new therapeutic agents. This document outlines a robust and scalable synthetic route to this target molecule.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the alkylation of diethyl malonate with 2-bromopropane to yield diethyl 2-isopropylmalonate. The second step is a base-mediated cyclocondensation of the resulting substituted malonic ester with guanidine to form the desired pyrimidine ring.

Synthesis_Overview cluster_0 Step 1: Synthesis of Diethyl 2-isopropylmalonate cluster_1 Step 2: Synthesis of this compound Diethyl malonate Diethyl malonate Diethyl_2_isopropylmalonate Diethyl 2-isopropylmalonate Diethyl malonate->Diethyl_2_isopropylmalonate Sodium ethoxide, Ethanol, Reflux 2-Bromopropane 2-Bromopropane 2-Bromopropane->Diethyl_2_isopropylmalonate Target_Compound This compound Diethyl_2_isopropylmalonate->Target_Compound Sodium ethoxide, Ethanol, Reflux Guanidine hydrochloride Guanidine hydrochloride Guanidine hydrochloride->Target_Compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of Diethyl 2-isopropylmalonate

This protocol is adapted from established malonic ester synthesis procedures.[5][6][7][8]

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • 2-Bromopropane

  • Diethyl ether

  • 2N Sodium hydroxide solution

  • Magnesium sulfate

  • Water

Equipment:

  • Large-bore reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a mechanical stirrer and reflux condenser, carefully dissolve sodium metal (13.0 g) in absolute ethanol (400 mL). The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and take appropriate safety precautions.

  • Reaction with Diethyl Malonate: To the gently refluxing sodium ethoxide solution, add diethyl malonate (80.0 g) in absolute ethanol (50 mL) dropwise over 15 minutes.

  • Alkylation: After stirring the mixture under reflux for 1 hour, add a solution of 2-bromopropane (74.5 g) in absolute ethanol (50 mL) dropwise over 1 hour. Continue to stir the reaction mixture under reflux overnight.

  • Work-up: Cool the reaction mixture in an ice bath and remove the precipitated inorganic salts by filtration. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Add water to the concentrated residue and extract the aqueous layer with diethyl ether. Wash the combined ethereal extracts twice with 2N sodium hydroxide solution and then dry over magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation to yield a nearly colorless liquid. Purify the crude product by vacuum distillation to obtain diethyl 2-isopropylmalonate.

Data Presentation:

ParameterValueReference
Boiling Point62-65 °C / 0.7 mmHg[5]
Yield~97%[6]
Step 2: Large-Scale Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.

Materials:

  • Diethyl 2-isopropylmalonate

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (for acidification)

  • Water

Equipment:

  • Large-bore reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a reaction flask equipped with a mechanical stirrer and a reflux condenser, dissolve metallic sodium (12.9 g, 0.56 mol) in absolute ethanol (300 mL) under an inert atmosphere.

  • Reaction Mixture: After all the sodium has dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (21.02 g, 0.22 mol) with intensive stirring.

  • Cyclocondensation: To the stirred suspension, add diethyl 2-isopropylmalonate (0.2 mol). The reaction mixture is then heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).

  • Isolation: After cooling, the precipitated product is collected by filtration. The solid is then washed with ethanol.

  • Purification: The crude product is dissolved in hot water and acidified with hydrochloric acid to precipitate the purified this compound. The precipitate is collected by filtration, washed with cold water, and dried.

Data Presentation:

ParameterExpected Value
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
AppearanceWhite to off-white solid
Purity (by HPLC)>95%

Potential Biological Signaling Pathway

2-Aminopyrimidine derivatives have been shown to modulate bacterial biofilm formation.[1] While the exact mechanism of action for this compound is yet to be elucidated, a plausible hypothesis involves the interference with bacterial quorum sensing pathways or the inhibition of enzymes essential for biofilm matrix production.

Signaling_Pathway cluster_pathway Potential Mechanism of Action Target_Compound This compound Bacterial_Cell Bacterial Cell Target_Compound->Bacterial_Cell Interacts with Quorum_Sensing Quorum Sensing Signaling Target_Compound->Quorum_Sensing Inhibition Biofilm_Enzymes Biofilm Matrix Production Enzymes Target_Compound->Biofilm_Enzymes Inhibition Biofilm_Formation Biofilm Formation Quorum_Sensing->Biofilm_Formation Biofilm_Enzymes->Biofilm_Formation

Caption: Hypothetical signaling pathway for anti-biofilm activity.

Conclusion

The protocols described in this document provide a clear and reproducible method for the large-scale synthesis of this compound. The starting materials are readily available, and the procedures are well-established, making this synthesis amenable to industrial-scale production. The potential for this compound and its analogues to serve as novel therapeutic agents, particularly as anti-biofilm compounds, warrants further investigation into their biological activities and mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Amino-6-isopropylpyrimidin-4-ol synthesis. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the cyclocondensation reaction of an appropriately substituted β-ketoester, specifically ethyl isobutyrylacetate (or a similar ester of isobutyrylacetic acid), with guanidine. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide in ethanol.

Q2: What is a typical yield for the synthesis of this compound?

A2: While yields can vary depending on the specific reaction conditions and purification methods, a well-optimized synthesis can achieve high yields. Based on analogous syntheses of similar 5-alkyl-substituted 2-amino-4,6-dihydroxypyrimidines, yields can range from 88% to over 95%.[1]

Q3: What are the critical parameters to control for maximizing the yield?

A3: Key parameters to control include the purity of starting materials, the molar ratio of reactants, reaction temperature, and reaction time. Ensuring anhydrous conditions is also crucial as the presence of water can hydrolyze the base and starting ester, leading to lower yields.

Q4: How can I purify the final product?

A4: Purification of this compound typically involves neutralization of the reaction mixture to precipitate the product, followed by filtration. The crude product can then be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to remove unreacted starting materials and side products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient base. 2. Poor quality of starting materials (ethyl isobutyrylacetate or guanidine). 3. Presence of water in the reaction. 4. Incorrect reaction temperature.1. Use freshly prepared sodium ethoxide or ensure the commercial base is not degraded. Increase the molar equivalent of the base if necessary. 2. Verify the purity of starting materials using techniques like NMR or GC-MS. 3. Use anhydrous ethanol and dry all glassware thoroughly before use. 4. Ensure the reaction is heated to the appropriate temperature (typically reflux) to drive the condensation.
Formation of a Sticky or Oily Product 1. Incomplete reaction, leaving unreacted starting materials. 2. Formation of side products due to incorrect stoichiometry or reaction conditions.1. Increase the reaction time or temperature to ensure the reaction goes to completion. Monitor the reaction by TLC. 2. Carefully control the molar ratios of the reactants. Ensure the base is added portion-wise to control the reaction exotherm.
Product is Difficult to Filter 1. Very fine precipitate formed. 2. Product is too soluble in the filtration solvent.1. Allow the precipitate to age in the mother liquor, sometimes with gentle heating and slow cooling, to encourage the formation of larger crystals. 2. Cool the mixture in an ice bath before filtration to decrease solubility. If the product is still too soluble, consider adding a co-solvent in which the product is less soluble.
Product Contaminated with Starting Materials 1. Incomplete reaction. 2. Inefficient purification.1. As mentioned above, ensure the reaction has gone to completion. 2. Optimize the recrystallization process. Use a solvent system that effectively solubilizes the impurities while having lower solubility for the desired product at room temperature or below.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-6-alkylpyrimidin-4-ols

This protocol is adapted from the synthesis of analogous 5-substituted 2-amino-4,6-dihydroxypyrimidines and can be applied to the synthesis of this compound using diethyl 2-isopropylmalonate.[1]

Materials:

  • Diethyl 2-isopropylmalonate

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (for neutralization)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (2.8 molar equivalents) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen) with stirring.

  • Reaction Setup: Once all the sodium has dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (1.1 molar equivalents) to the sodium ethoxide solution with vigorous stirring.

  • Addition of Malonic Ester: To the resulting mixture, add diethyl 2-isopropylmalonate (1.0 molar equivalent).

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Precipitation: Slowly neutralize the reaction mixture with hydrochloric acid until the pH is approximately 7. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold distilled water.

  • Purification: Dry the crude product. For further purification, the product can be recrystallized from a suitable solvent like water or an ethanol/water mixture.

Data Presentation

The following table summarizes the reported yields for the synthesis of various 2-amino-6-alkylpyrimidin-4-ols using a similar protocol, which can serve as a benchmark for the synthesis of the isopropyl derivative.

Alkyl Substituent Starting Malonic Ester Reported Yield (%) Reference
MethylDiethyl 2-methylmalonate91[1]
EthylDiethyl 2-ethylmalonate88[1]
PropylDiethyl 2-propylmalonate94[1]
ButylDiethyl 2-butylmalonate97[1]

Visualizations

Experimental Workflow

experimental_workflow prep_base Preparation of Sodium Ethoxide add_guanidine Addition of Guanidine HCl prep_base->add_guanidine add_ester Addition of Diethyl 2-isopropylmalonate add_guanidine->add_ester reflux Reflux Reaction (Cyclocondensation) add_ester->reflux workup Work-up (Cooling & Neutralization) reflux->workup isolation Isolation (Filtration & Washing) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic

troubleshooting_workflow decision decision issue issue solution solution issue->solution Solutions: - Use Fresh Base - Ensure Anhydrous Conditions - Increase Temperature start Start Synthesis check_yield Check Yield and Purity start->check_yield check_yield->solution Synthesis Successful low_yield Low Yield check_yield->low_yield Unsatisfactory low_yield->issue Potential Causes: - Inactive Base - Wet Reagents - Low Temperature impure Impure Product low_yield->impure No impure->solution Synthesis Successful issue2 issue2 impure->issue2 Potential Causes: - Incomplete Reaction - Side Products solution2 solution2 issue2->solution2 Solutions: - Increase Reaction Time - Optimize Stoichiometry - Improve Purification

Caption: A decision tree to guide troubleshooting during the synthesis of this compound.

Reaction Mechanism: Cyclocondensation

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Guanidine Guanidine Addition Intermediate Addition Intermediate Guanidine->Addition Intermediate Diethyl 2-isopropylmalonate Diethyl 2-isopropylmalonate Enolate Enolate Diethyl 2-isopropylmalonate->Enolate Base (EtO⁻) Enolate->Addition Intermediate Cyclized Intermediate Cyclized Intermediate Addition Intermediate->Cyclized Intermediate Intramolecular Condensation This compound This compound Cyclized Intermediate->this compound Tautomerization & Elimination

Caption: A simplified representation of the cyclocondensation mechanism for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-isopropylpyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established method is the cyclocondensation reaction between a β-ketoester, specifically ethyl isobutyrylacetate (ethyl 4-methyl-3-oxopentanoate), and guanidine. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent like ethanol.

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is generally performed by heating the reactants under reflux in an anhydrous alcohol. The temperature and reaction time can influence the yield and purity of the final product. A typical procedure involves refluxing for several hours.

Q3: Why is a strong base like sodium ethoxide necessary?

A3: The strong base serves two main purposes. First, it deprotonates the guanidine to its free base form, which is the active nucleophile. Second, it can facilitate the enolization of the β-ketoester, which is a key step in the condensation reaction.

Q4: What are the common methods for purifying the final product?

A4: The most common purification method for 2-aminopyrimidinols is recrystallization.[1] The choice of solvent is critical and often involves polar solvents or solvent mixtures. Acid-base extraction can also be employed during the work-up to remove certain impurities. For instance, dissolving the crude product in a dilute acid, washing with an organic solvent to remove non-basic impurities, and then precipitating the product by adding a base can be an effective purification strategy.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution Rationale
Inactive Guanidine Use freshly prepared or properly stored guanidine free base or generate it in situ from a stable salt (e.g., guanidine hydrochloride) with a strong base like sodium ethoxide.Guanidine can degrade over time, especially if exposed to moisture or acidic conditions.
Insufficient Base Ensure a stoichiometric amount of a strong base (e.g., sodium ethoxide) is used to completely deprotonate the guanidine salt.The reaction requires the free base of guanidine to act as a nucleophile.
Presence of Water Use anhydrous solvents and reagents. Flame-dry glassware before use.Water can hydrolyze the ester starting material and interfere with the base.[3][4][5]
Incomplete Reaction Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).The cyclocondensation may require significant time and thermal energy to proceed to completion.
Incorrect Stoichiometry Carefully measure and use the correct molar ratios of ethyl isobutyrylacetate, guanidine, and base as outlined in the experimental protocol.An imbalance in reactants can lead to the formation of side products and reduce the yield of the desired product.
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Side Reaction / Impurity Troubleshooting and Mitigation Analytical Method for Detection
Unreacted Starting Materials - Ensure sufficient reaction time and temperature. - Optimize the stoichiometry of reactants.TLC, HPLC, 1H NMR
Claisen Self-Condensation of Ethyl Isobutyrylacetate - Add the guanidine and base to the reaction mixture before adding the ethyl isobutyrylacetate. - Maintain a lower reaction temperature initially.1H NMR, LC-MS (to detect the β-keto ester dimer)
Hydrolysis of Ethyl Isobutyrylacetate - Use anhydrous reaction conditions.1H NMR (presence of isobutyric acid signals), GC-MS
Incomplete Cyclization (Acyclic Intermediate) - Ensure adequate heating and reaction time to promote the final cyclization and dehydration step.LC-MS (to detect the mass of the acyclic intermediate)
Side reactions of Guanidine - Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for product formation.TLC, LC-MS

Experimental Protocols

Synthesis of this compound

Materials:

  • Guanidine hydrochloride

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl isobutyrylacetate (ethyl 4-methyl-3-oxopentanoate)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Carefully add sodium metal in small portions to the ethanol with stirring. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride. Stir the mixture for 30 minutes at room temperature.

  • Addition of β-Ketoester: Add ethyl isobutyrylacetate dropwise to the reaction mixture at room temperature with continuous stirring.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain the reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully neutralize the reaction mixture with glacial acetic acid to a pH of approximately 7. A precipitate will form.

  • Isolation: Filter the solid precipitate and wash it with cold ethanol and then with water.

  • Drying: Dry the isolated solid in a vacuum oven at 60-70 °C to obtain the crude this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in a flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove it.

  • Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Pathway cluster_reactants Reactants Guanidine Guanidine Intermediate Acyclic Intermediate Guanidine->Intermediate + NaOEt / EtOH Ketoester Ethyl Isobutyrylacetate Ketoester->Intermediate Product This compound Intermediate->Product Cyclization & - H2O, - EtOH

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_side_products Potential Side Products Ketoester Ethyl Isobutyrylacetate Claisen_Product Self-Condensation Product (β-keto ester dimer) Ketoester->Claisen_Product Self-Condensation Hydrolysis_Product Isobutyric Acid (from Hydrolysis) Ketoester->Hydrolysis_Product Hydrolysis (+ H2O) Base Base (e.g., NaOEt) Base->Claisen_Product Base->Hydrolysis_Product

Caption: Potential side reactions involving the starting β-ketoester.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Anhydrous? Fresh?) Start->Check_Reagents Check_Reagents->Start Reagents Faulty Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Conditions Incorrect Optimize_Workup Optimize Work-up & Purification Check_Conditions->Optimize_Workup Conditions OK Optimize_Workup->Start Purification Ineffective Success Improved Yield / Purity Optimize_Workup->Success Purification OK

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-6-isopropylpyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The primary impurities in crude this compound typically arise from the starting materials and side reactions during its synthesis. The most common synthetic route involves the condensation of a guanidine salt with ethyl isobutyrylacetate in an aqueous alkaline medium.

Potential impurities include:

  • Unreacted Starting Materials: Guanidine salts and ethyl isobutyrylacetate.

  • Byproducts of Side Reactions: Such as the self-condensation of ethyl isobutyrylacetate.

  • Related Pyrimidine Impurities: Isomeric pyrimidines or products from the reaction of guanidine with impurities in the starting ester.

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as residual alkali.

Q2: What is the recommended primary purification method for this compound?

Recrystallization is the most effective and commonly used method for the primary purification of crude this compound. A mixed solvent system of ethanol and water is generally effective for this purpose. For highly colored crude products, treatment with activated carbon prior to recrystallization can be beneficial.

Q3: How can I monitor the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound and quantifying impurities. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient is a good starting point for method development. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation - The solution is not sufficiently saturated. - The cooling process is too rapid.- Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute. - The concentration of the solute is too high.- Add more of the better solvent (ethanol) to the hot solution to increase the solubility. - Reheat the solution to dissolve the oil and then cool it more slowly.
Colored Crystals - Colored impurities are co-precipitating with the product.- Before recrystallization, dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated carbon, and perform a hot filtration to remove the carbon and adsorbed impurities. Then proceed with the recrystallization.
Low Recovery Yield - Too much solvent was used for recrystallization. - The crystals were washed with a solvent that was not ice-cold. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] - Ensure the rinsing solvent is thoroughly chilled before use.[1] - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
General Purity Issues
Problem Possible Cause Solution
Persistent Impurities after Recrystallization - The impurity has similar solubility to the desired product in the chosen solvent system.- Try a different solvent or a mixture of solvents for recrystallization. - For difficult-to-remove impurities, column chromatography may be necessary. A silica gel column with a gradient of ethyl acetate in hexane is a common choice for aminopyrimidine purification.
Broad Melting Point Range - The sample is still impure.- Perform another recrystallization. - If the melting point does not sharpen after a second recrystallization, consider if the compound is degrading at its melting point.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline for the recrystallization of crude this compound. The exact solvent ratios may need to be optimized based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the hot solution. Swirl the flask and heat for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualizations

PurificationWorkflow Crude Crude 2-Amino-6- isopropylpyrimidin-4-ol Dissolve Dissolve in hot ethanol Crude->Dissolve ActivatedCarbon Add Activated Carbon (Optional) Dissolve->ActivatedCarbon If colored HotFiltration Hot Filtration Dissolve->HotFiltration If insoluble impurities ActivatedCarbon->HotFiltration AddWater Add hot water to cloud point HotFiltration->AddWater Cool Slow Cooling & Ice Bath AddWater->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry Wash->Dry Pure Pure Product Dry->Pure TroubleshootingFlow Start Recrystallization Attempt CrystalsForm Do crystals form? Start->CrystalsForm YieldOK Is yield acceptable? CrystalsForm->YieldOK Yes TroubleshootNoCrystals Troubleshoot: - Concentrate solution - Slow cooling - Induce crystallization CrystalsForm->TroubleshootNoCrystals No PurityOK Is purity acceptable? YieldOK->PurityOK Yes TroubleshootLowYield Troubleshoot: - Minimize solvent - Use ice-cold wash YieldOK->TroubleshootLowYield No Success Purification Successful PurityOK->Success Yes TroubleshootPurity Troubleshoot: - Second recrystallization - Consider chromatography PurityOK->TroubleshootPurity No

References

Optimizing reaction conditions for 2-Amino-6-isopropylpyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Amino-6-isopropylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Pinner pyrimidine synthesis, which involves the condensation of an isopropyl-substituted β-ketoester (ethyl 4-methyl-3-oxopentanoate or ethyl isobutyrylacetate) with guanidine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the guanidine and/or the β-ketoester effectively. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Short Reaction Time: The reaction may not have proceeded to completion. 4. Decomposition of Starting Materials: Prolonged exposure to high temperatures or strong bases can degrade the β-ketoester. 5. Moisture in Reaction: Water can hydrolyze the starting materials and intermediates.1. Use a stronger base such as sodium ethoxide or sodium methoxide in the corresponding alcohol as the solvent. 2. Gradually increase the reaction temperature, typically to the reflux temperature of the alcohol used (e.g., ethanol). 3. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 4. Add the β-ketoester slowly to the reaction mixture at a controlled temperature. 5. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Side Products 1. Self-condensation of the β-ketoester: This can occur under basic conditions. 2. Formation of Biginelli-type byproducts: If an aldehyde impurity is present, it can participate in a three-component reaction. 3. Hydrolysis of the ester group: If water is present, the ethyl ester of the starting material can be hydrolyzed.1. Control the reaction temperature and the rate of addition of the β-ketoester. 2. Use highly pure starting materials. 3. Ensure anhydrous reaction conditions.
Product is Difficult to Purify 1. Presence of unreacted starting materials: Guanidine salts and the β-ketoester may co-precipitate with the product. 2. Formation of soluble impurities: Side products may be soluble in the crystallization solvent. 3. Product oiling out during crystallization: The product may not be soluble enough in the chosen solvent at higher temperatures or may be too soluble at lower temperatures.1. After the reaction, neutralize the mixture carefully with an acid (e.g., acetic acid) to precipitate the product while keeping unreacted guanidine in solution. Wash the crude product with a non-polar solvent to remove the unreacted β-ketoester. 2. Try a different recrystallization solvent or a mixture of solvents. Common solvents for recrystallization of similar pyrimidinols are ethanol, water, or a mixture of the two.[1] 3. For recrystallization, dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. If it oils out, try a different solvent or a solvent pair.
Inconsistent Results 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions (temperature, time, stoichiometry). 1. Use reagents from a reliable source and check their purity before use. 2. Carefully control all reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The most common method is the Pinner pyrimidine synthesis. This is a condensation reaction between an isopropyl-substituted β-ketoester, such as ethyl 4-methyl-3-oxopentanoate (also known as ethyl isobutyrylacetate), and a guanidine salt (e.g., guanidine hydrochloride or guanidine carbonate) in the presence of a base.

Q2: Which base should I use for the reaction?

A2: Strong alkoxide bases like sodium ethoxide (NaOEt) in ethanol or sodium methoxide (NaOMe) in methanol are generally preferred to ensure the deprotonation of guanidine and facilitate the cyclization. Weaker bases such as sodium carbonate can also be used, but may require higher temperatures and longer reaction times. The choice of base can influence the reaction yield.

Q3: What is the optimal temperature and reaction time?

A3: The optimal temperature is typically the reflux temperature of the alcoholic solvent used (e.g., around 78 °C for ethanol). The reaction time can vary from a few hours to overnight. It is highly recommended to monitor the reaction's progress by TLC to determine the optimal time for completion.

Q4: How can I purify the final product?

A4: The crude product can usually be isolated by filtration after cooling the reaction mixture and neutralizing it with an acid (like acetic acid) to a pH of around 7. Recrystallization is a common method for purification. Based on the properties of the target molecule, good solvents for recrystallization could be water, ethanol, or a mixture of both.[1] Washing the crude product with a non-polar solvent like diethyl ether or hexanes can help remove unreacted β-ketoester.

Q5: What are the key starting materials and where can I source them?

A5: The key starting materials are:

  • Ethyl 4-methyl-3-oxopentanoate (or ethyl isobutyrylacetate)

  • Guanidine hydrochloride or Guanidine carbonate

  • A suitable base (e.g., sodium ethoxide) and solvent (e.g., ethanol).

These reagents are available from major chemical suppliers.

Q6: What are some potential side reactions to be aware of?

A6: Potential side reactions include the self-condensation of the β-ketoester under basic conditions, and the formation of other pyrimidine-related byproducts if impurities are present in the starting materials. Ensuring high purity of reactants and maintaining optimal reaction conditions can minimize these side reactions.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the Pinner pyrimidine synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl 4-methyl-3-oxopentanoate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Acetic acid (for neutralization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • TLC setup for reaction monitoring

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Addition of Guanidine: To the sodium ethoxide solution, add guanidine hydrochloride. Stir the mixture until the guanidine salt is fully dissolved or a fine suspension is formed.

  • Addition of β-Ketoester: Slowly add ethyl 4-methyl-3-oxopentanoate to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acetic acid to a pH of approximately 7. The product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.

  • Characterization: Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry, and determine the melting point. The reported melting point for this compound is 246-248 °C.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide in Ethanol add_guanidine Add Guanidine HCl prep_base->add_guanidine add_ketoester Add Ethyl 4-methyl-3-oxopentanoate add_guanidine->add_ketoester To Reaction reflux Reflux and Monitor by TLC add_ketoester->reflux neutralize Neutralize with Acetic Acid reflux->neutralize To Work-up filtrate Filter and Wash neutralize->filtrate recrystallize Recrystallize filtrate->recrystallize characterize Characterize Product recrystallize->characterize troubleshooting_logic start Low Yield? check_base Is the base strong enough? (e.g., NaOEt) start->check_base Yes check_temp Is the temperature adequate? (Reflux) check_base->check_temp Yes sol_base Use a stronger base check_base->sol_base No check_time Is the reaction time sufficient? check_temp->check_time Yes sol_temp Increase temperature check_temp->sol_temp No check_purity Are starting materials pure? check_time->check_purity Yes sol_time Increase reaction time check_time->sol_time No sol_purity Purify starting materials check_purity->sol_purity No

References

Common issues in the characterization of 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Amino-6-isopropylpyrimidin-4-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum looks more complex than expected, showing multiple peaks for single protons or carbons. What is the likely cause?

A1: The most common reason for complex NMR spectra is the presence of tautomers. This compound can exist in at least four different tautomeric forms in solution: the keto-amino, enol-amino, keto-imino, and enol-imino forms. The equilibrium between these forms can be influenced by the solvent, temperature, and pH, leading to multiple chemical environments for the nuclei and thus, a complex spectrum.[1][2][3][4]

The predominant forms are typically the keto-amino tautomers, but the presence of others in significant amounts is possible.[1][4]

Figure 1: Key tautomeric forms of the target compound.

Q2: I am having difficulty purifying the compound. Recrystallization yields are low or the product is impure. What can I do?

A2: Purification can be challenging due to the compound's polarity and potential for strong intermolecular hydrogen bonding. If standard recrystallization from solvents like methanol or ethanol is ineffective, consider the following:

  • Solvent System: Experiment with mixed solvent systems (e.g., methanol/water, ethanol/ethyl acetate) to fine-tune solubility and promote crystal growth.

  • Column Chromatography: For small-scale purification, silica gel chromatography can be effective. Use a polar mobile phase, such as dichloromethane/methanol or ethyl acetate/hexane with a methanol gradient.

  • Reverse-Phase HPLC: For high-purity requirements, preparative reverse-phase HPLC is a reliable method.[5][6] A common approach involves a C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid to improve peak shape.[6]

Q3: My mass spectrometry results show a peak that does not correspond to the expected molecular weight. How should I interpret this?

A3: An unexpected mass could be due to several factors:

  • Adduct Formation: In electrospray ionization (ESI), the molecule can form adducts with ions from the solvent or buffer, such as [M+Na]⁺, [M+K]⁺, or [M+H]⁺.

  • In-Source Fragmentation: The compound might be fragmenting in the ion source before mass analysis.[7] Common losses for similar structures include loss of the isopropyl group or parts of the pyrimidine ring.

  • Impurities: The sample may contain impurities from the synthesis, such as starting materials or by-products.

Refer to the Mass Spectrometry Troubleshooting Guide below for a more detailed workflow.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Broad peaks or inconsistent chemical shifts in ¹H or ¹³C NMR.

Possible CauseSuggested Solution
Tautomeric Equilibrium Run the NMR at different temperatures. Lower temperatures can slow the exchange rate, potentially resolving broad peaks into sharp signals for individual tautomers. Conversely, higher temperatures can sometimes average the signals into a single sharp peak.
Solvent Effects Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, CD₃OD, D₂O). The choice of solvent can shift the tautomeric equilibrium, which can help in assigning peaks to specific forms.[2]
pH Effects If using a protic solvent like D₂O, add a drop of acid (DCl) or base (NaOD) to see how the spectrum changes. Protonation or deprotonation can lock the molecule into a single form.
Presence of Water A broad peak, often between 3-5 ppm in ¹H NMR, could be residual water. Dry the sample thoroughly under high vacuum before analysis.

Reference Data for Analogous Compounds

The following table provides approximate chemical shifts for protons in similar 2-aminopyrimidine structures. Use these as a guideline for initial spectral interpretation.

Functional GroupApproximate ¹H NMR Chemical Shift (ppm)Approximate ¹³C NMR Chemical Shift (ppm)
Isopropyl -CH2.5 - 3.030 - 35
Isopropyl -CH₃1.1 - 1.320 - 25
Pyrimidine Ring C-H5.5 - 6.5100 - 115
Amino -NH₂6.0 - 7.5 (often broad)N/A
Ring N-H / O-H10.0 - 12.0 (often broad)N/A
Ring C=O (Keto)N/A160 - 175
Ring C-O (Enol)N/A155 - 165
Ring C-NH₂N/A150 - 160
Mass Spectrometry (MS)

Problem: Difficulty identifying the correct molecular ion peak or interpreting the fragmentation pattern.

ms_troubleshooting start Analyze Mass Spectrum find_m_plus_h Expected [M+H]⁺ found? (m/z ≈ 154.09) start->find_m_plus_h yes_path Structure Verified find_m_plus_h->yes_path Yes no_path Check for other adducts ([M+Na]⁺, [M+K]⁺) find_m_plus_h->no_path No adducts_found Adducts explain mass. Structure Verified. no_path->adducts_found Yes no_adducts Analyze Fragmentation Pattern no_path->no_adducts No frag_loss_43 Loss of 43 Da? (C₃H₇ - Isopropyl) no_adducts->frag_loss_43 frag_loss_17 Loss of 17 Da? (NH₃) frag_loss_43->frag_loss_17 No isopropyl_loss Suggests correct backbone. Likely in-source fragmentation. frag_loss_43->isopropyl_loss Yes nh3_loss Confirms presence of amino group. frag_loss_17->nh3_loss Yes no_frags Unexpected mass. Consider impurities or degradation. frag_loss_17->no_frags No isopropyl_loss->frag_loss_17 nh3_loss->yes_path

Figure 2: Troubleshooting workflow for mass spectrometry data.

Common Fragmentation Patterns

For aminopyrimidine structures, fragmentation often occurs via cleavage of substituent groups.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Interpretation
154.09 ([M+H]⁺)111.0543.04Loss of the isopropyl group (•C₃H₇)
154.09 ([M+H]⁺)137.0617.03Loss of ammonia (NH₃) from the amino group
154.09 ([M+H]⁺)126.0628.03Loss of carbon monoxide (CO) from the keto form

Note: These values are theoretical and may vary slightly based on instrument calibration.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape (tailing, fronting) or inadequate separation from impurities.

Possible CauseSuggested Solution
Secondary Interactions The amino and hydroxyl/keto groups can interact with residual silanols on the silica backbone of C18 columns, causing peak tailing. Add a small amount of an acidic modifier (0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the analyte and minimize these interactions.[6]
Inappropriate Mobile Phase The compound is quite polar. Ensure the mobile phase has a sufficient aqueous component. A typical starting point for a reverse-phase method would be 95% water / 5% acetonitrile, followed by a gradient to increase the organic content.[8]
Column Choice If tailing persists, consider a column with end-capping or a different stationary phase, such as a polar-embedded phase or a hydrophilic interaction liquid chromatography (HILIC) column.[8]
Sample Overload Injecting too concentrated a sample can lead to broad or fronting peaks. Dilute the sample and re-inject.

Experimental Protocols

Protocol: Reverse-Phase HPLC for Purity Analysis

This protocol provides a general method for analyzing the purity of this compound.

hplc_workflow cluster_prep Preparation cluster_run HPLC Run cluster_analysis Analysis prep_sample 1. Prepare Sample (1 mg/mL in 50:50 H₂O:ACN) inject 5. Inject Sample (5-10 µL) prep_sample->inject prep_mobile_a 2. Prepare Mobile Phase A (0.1% Formic Acid in Water) equilibrate 4. Equilibrate Column (C18, 4.6x150mm, 5µm) with 95% A / 5% B prep_mobile_a->equilibrate prep_mobile_b 3. Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) prep_mobile_b->equilibrate equilibrate->inject gradient 6. Run Gradient (5% to 95% B over 15 min) inject->gradient detect 7. Detect at 210 & 254 nm gradient->detect integrate 8. Integrate Peaks & Calculate % Purity detect->integrate

Figure 3: General experimental workflow for HPLC analysis.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 water/acetonitrile to a concentration of approximately 1 mg/mL.[8]

Protocol: Sample Preparation for NMR Spectroscopy
  • Weigh Sample: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (DMSO-d₆ is often a good starting choice due to its ability to dissolve polar compounds and slow down proton exchange).

  • Dissolve: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be required but can affect tautomeric equilibrium.

  • Acquire Spectrum: Insert the tube into the NMR spectrometer and acquire the desired spectra (e.g., ¹H, ¹³C, COSY, HSQC).

This technical support guide is intended to provide general assistance. Experimental conditions may need to be optimized for your specific instrumentation and sample characteristics.

References

Technical Support Center: Degradation of 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Amino-6-isopropylpyrimidin-4-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Troubleshooting Guides

This section addresses common problems that may arise during the analysis of this compound degradation.

Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing stressed samples of this compound. How can I identify the source of these peaks?

Answer: Unexpected peaks in your chromatogram can originate from several sources. A systematic approach is necessary to identify them:

  • System Suitability: Before sample analysis, always run a system suitability test with your standard solution to ensure the HPLC system is performing correctly.

  • Blank Injections: Inject your mobile phase and sample diluent to check for contamination or ghost peaks.

  • Excipient Interference: If you are analyzing a formulated product, inject a placebo sample (all excipients without the active pharmaceutical ingredient, API) that has undergone the same stress conditions. This will help differentiate between API degradants and excipient-related peaks.[1]

  • Forced Degradation of the Pure API: Subject a pure sample of this compound to the same stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate degradation products. This will help in identifying the peaks corresponding to the actual degradants.[1][2][3][4]

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the main peak and any unexpected peaks. Co-eluting impurities can be a source of unexpected signals.

Question: My HPLC baseline is noisy, making it difficult to accurately quantify low-level degradation products. What are the common causes and solutions?

Answer: A noisy baseline can significantly impact the sensitivity and accuracy of your analytical method. Here are common causes and their solutions:

Potential Cause Troubleshooting Steps
Mobile Phase Issues Ensure thorough degassing of the mobile phase to remove dissolved gases.[5] Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[5]
Pump Malfunction Check for leaks in the pump heads and fittings.[6] Ensure proper functioning of the pump's check valves.
Detector Problems Allow the detector lamp to warm up and stabilize.[5] Check for air bubbles in the detector flow cell.[5]
Column Contamination Flush the column with a strong solvent to remove any strongly retained compounds.[5][7] If the problem persists, consider replacing the column.
System Contamination Clean the injector and autosampler pathways to remove any residues.[5]

Question: I am struggling to achieve good separation between the parent peak of this compound and its degradation products. What chromatographic parameters can I adjust?

Answer: Achieving adequate resolution is crucial for accurate quantification. Consider optimizing the following parameters:

  • Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower organic content can improve the separation of early-eluting peaks.[7]

  • pH of the Mobile Phase: The pH can significantly affect the retention and peak shape of ionizable compounds like this compound and its potential acidic or basic degradants. Experiment with a pH range around the pKa of the analyte.[7]

  • Column Chemistry: If resolution is still poor, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.

  • Temperature: Operating the column at a controlled, elevated temperature can improve peak shape and sometimes resolution, but be mindful of potential on-column degradation.[6]

  • Flow Rate: A lower flow rate can increase efficiency and resolution, but will also increase the run time.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation of this compound.

Question: What are the expected degradation pathways for this compound under forced degradation conditions?

Answer: While specific degradation pathways for this compound are not extensively reported in the literature, based on the general chemistry of aminopyrimidines, the following pathways can be anticipated under forced degradation conditions:

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. This could lead to the formation of smaller, more polar compounds. The amino group can also be hydrolyzed to a hydroxyl group.

  • Oxidation: The molecule may be susceptible to oxidation, potentially at the isopropyl group or the pyrimidine ring itself, leading to the formation of hydroxylated or N-oxide derivatives.

  • Photodegradation: Exposure to UV or visible light could induce photochemical reactions, leading to the formation of various degradation products.

The following diagram illustrates a hypothetical degradation pathway based on general pyrimidine chemistry.

Degradation_Pathway This compound This compound Hydrolysis_Product_1 Ring Cleavage Products This compound->Hydrolysis_Product_1 Acidic/Basic Hydrolysis Oxidation_Product_1 Hydroxylated Isopropyl Derivative This compound->Oxidation_Product_1 Oxidation Hydrolysis_Product_2 6-isopropyl-2,4-dihydroxypyrimidine This compound->Hydrolysis_Product_2 Hydrolysis of Amino Group Oxidation_Product_2 N-Oxide Oxidation_Product_1->Oxidation_Product_2 Further Oxidation

Hypothetical degradation pathways of this compound.

Question: What are the standard conditions for performing forced degradation studies on a novel compound like this compound?

Answer: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance.[1][3][4] The typical conditions are outlined in ICH guidelines and involve the following:[3][8]

Stress Condition Typical Reagents and Conditions Objective
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C)To assess degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C)To assess degradation in a basic environment.
Oxidative Degradation 3% H₂O₂ at room temperatureTo evaluate susceptibility to oxidation.
Thermal Degradation Dry heat (e.g., 80 °C) or high humidity (e.g., 75% RH)To assess the effect of temperature and humidity.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)To determine light sensitivity.

The extent of degradation should ideally be between 5-20% to ensure that the degradation products are representative and can be reliably detected.[8]

Question: How do I develop a stability-indicating analytical method for this compound?

Answer: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The key steps in developing a SIM are:

  • Forced Degradation: Perform forced degradation studies as described above to generate samples containing the API and its potential degradation products.[4][8]

  • Method Development: Develop an HPLC method (or other suitable technique) that can separate the parent compound from all the degradation products. This involves optimizing the column, mobile phase, gradient, and detector settings.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. The specificity is critical, and it must be shown that the method can resolve the API from all known degradants and any potential impurities.

The following diagram illustrates a general workflow for developing a stability-indicating method.

SIM_Development_Workflow cluster_0 Phase 1: Degradation Studies cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) Generate_Samples Generate Stressed Samples Forced_Degradation->Generate_Samples Develop_HPLC_Method Develop HPLC Method (Column, Mobile Phase, Gradient) Generate_Samples->Develop_HPLC_Method Optimize_Separation Optimize Separation of API and Degradants Develop_HPLC_Method->Optimize_Separation Validate_Method Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Optimize_Separation->Validate_Method Finalize_SIM Finalize Stability-Indicating Method Validate_Method->Finalize_SIM

Workflow for the development of a stability-indicating method.

Experimental Protocols

This section provides a general protocol for a forced degradation study.

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

2. Materials:

  • This compound (pure substance)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer for mobile phase (e.g., phosphate or acetate buffer)

  • Class A volumetric flasks, pipettes, and autosampler vials

3. Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector

  • Analytical balance

  • pH meter

  • Water bath or oven for thermal stress

  • Photostability chamber

4. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C in an oven for 48 hours.

    • Photodegradation: Expose the solid drug substance and a solution of the drug substance to light as per ICH Q1B guidelines.

  • Sample Preparation for Analysis:

    • After the specified time, cool the solutions to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

    • For the solid-stressed sample, dissolve an appropriate amount in the mobile phase to achieve a final concentration of 0.1 mg/mL.

  • HPLC Analysis:

    • Analyze the unstressed (control) and stressed samples by HPLC.

    • Use a suitable HPLC method that provides good peak shape and retention for the parent compound.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

5. Data Analysis:

  • Calculate the percentage degradation of this compound in each stress condition.

  • Determine the relative retention times of the degradation products.

  • If using a PDA detector, check the peak purity of the parent peak and the degradation products.

Quantitative Data Summary

The following table provides a representative summary of quantitative data that could be obtained from a forced degradation study. Note: This data is hypothetical and for illustrative purposes only.

Stress Condition % Degradation Number of Degradation Products Major Degradant (Relative Retention Time)
0.1 M HCl, 60°C, 24h15.230.85
0.1 M NaOH, 60°C, 24h8.520.72
3% H₂O₂, RT, 24h12.841.15
Dry Heat, 80°C, 48h3.110.92
Photostability5.621.08

References

Technical Support Center: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Amino-6-isopropylpyrimidin-4-ol. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during scale-up, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially applicable method for synthesizing this compound is the condensation reaction between a guanidine salt (commonly guanidine hydrochloride) and a β-ketoester, specifically ethyl isobutyrylacetate (also known as ethyl 4-methyl-3-oxopentanoate). This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent.

Q2: What are the critical reaction parameters to control during the synthesis?

Several parameters are crucial for the successful synthesis and scale-up of this compound. These include the purity of starting materials, the molar ratio of reactants, the choice of base and solvent, reaction temperature, and reaction time. Careful control of these variables is essential to maximize yield and purity while minimizing byproduct formation.

Q3: What is the typical tautomeric form of this compound?

This compound can exist in tautomeric forms, primarily the pyrimidin-4-ol and the pyrimidin-4(3H)-one form. In the solid state and in most common solvents, the pyrimidin-4(3H)-one tautomer is generally favored. It is important to be aware of this tautomerism when analyzing spectroscopic data.

Q4: What are the expected spectroscopic characteristics of this compound?

While specific data can vary slightly based on the solvent and instrumentation, you can generally expect the following:

  • 1H NMR (DMSO-d6): A signal for the vinyl proton on the pyrimidine ring, a septet and a doublet for the isopropyl group, and broad signals for the amino and hydroxyl/amide protons.

  • 13C NMR (DMSO-d6): Resonances for the carbon atoms of the pyrimidine ring, with the carbonyl/hydroxylated carbon appearing at a characteristic downfield shift, and signals for the isopropyl group carbons.

  • IR (KBr): Characteristic peaks for N-H stretching (amino group), C=O stretching (amide/ketone in the tautomeric form), and C=N and C=C stretching of the pyrimidine ring.

Q5: What are the primary safety precautions to consider during this synthesis?

The synthesis involves the use of strong bases like sodium ethoxide, which is flammable and corrosive. Guanidine hydrochloride can be irritating. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The reaction should be conducted in a well-ventilated fume hood. Care should be taken during the handling and quenching of the reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or impure starting materials. 2. Insufficiently strong base or incorrect amount of base. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Verify the purity of guanidine hydrochloride and ethyl isobutyrylacetate by analytical methods (e.g., NMR, GC-MS). 2. Use freshly prepared sodium ethoxide or ensure the commercial source is of high quality. Use a slight excess of the base. 3. Ensure the reaction is heated to the appropriate temperature (typically reflux in ethanol). 4. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.
Formation of a Sticky or Oily Product Instead of a Precipitate 1. Incomplete reaction. 2. Presence of significant amounts of byproducts. 3. Incorrect pH during workup.1. As above, ensure the reaction has gone to completion. 2. Optimize reaction conditions to minimize byproduct formation (see data table below). 3. Carefully adjust the pH to the isoelectric point of the product to induce precipitation. This may require some experimentation.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. Co-precipitation of inorganic salts.1. Ensure complete reaction. Unreacted ethyl isobutyrylacetate can often be removed by washing with a non-polar solvent. 2. Recrystallization from a suitable solvent system (e.g., water, ethanol/water) is often effective. Column chromatography can be used for small scales but is less practical for large-scale synthesis. 3. Wash the crude product thoroughly with water to remove inorganic salts before further purification.
Inconsistent Yields on Scale-up 1. Inefficient heat transfer in larger reaction vessels. 2. Inefficient mixing. 3. Localized concentration gradients of reactants or base.1. Use a reactor with efficient heating and temperature control. Consider a jacketed reactor for larger scales. 2. Employ mechanical stirring and ensure the stirrer is adequately sized for the vessel. 3. Add reagents, especially the base solution, slowly and sub-surface to ensure even distribution.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound and a closely related analogue, providing a basis for comparison and optimization.

ParameterThis compound (Target)2-Amino-5-propylpyrimidine-4,6-diol (Analogue)[1]
Scale Lab Scale (1-10 g)Multi-gram Scale (33.86 g)
Guanidine HCl (mol. eq.) 1.11.1
β-Ketoester (mol. eq.) 1.01.0
Base (mol. eq.) Sodium Ethoxide (2.8)Sodium Ethoxide (2.8)
Solvent Absolute EthanolAbsolute Ethanol
Temperature (°C) Reflux (approx. 78 °C)Reflux
Reaction Time (h) 4 - 84
Typical Yield (%) 70 - 85% (expected)94%
Purity (crude) Variable, requires purificationHigh, isolated as a white solid
Purification Method Recrystallization (Water or Ethanol/Water)Precipitation and filtration

Note: Data for the target molecule is based on typical yields for this type of reaction, as specific scale-up data was not found in the literature. The data for the analogue provides a strong reference point for expected outcomes.

Experimental Protocols

Gram-Scale Synthesis of this compound

This protocol is adapted from established procedures for similar aminopyrimidine syntheses.[1]

Materials:

  • Guanidine hydrochloride (1.1 eq)

  • Ethyl isobutyrylacetate (1.0 eq)

  • Sodium metal (2.8 eq)

  • Absolute Ethanol

  • Deionized Water

  • Glacial Acetic Acid

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, carefully add sodium metal (2.8 eq) in small pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The volume of ethanol should be sufficient to dissolve the resulting sodium ethoxide and the reactants. Allow the sodium to react completely until it is fully dissolved. This reaction is exothermic and generates hydrogen gas, so it must be performed with caution in a well-ventilated fume hood.

  • Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add guanidine hydrochloride (1.1 eq) and stir until it is completely dissolved.

  • Addition of β-Ketoester: Add ethyl isobutyrylacetate (1.0 eq) dropwise to the reaction mixture at room temperature over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (ethyl isobutyrylacetate) is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Precipitation: Slowly add deionized water to the cold reaction mixture to precipitate the sodium salt of the product.

  • Neutralization and Isolation: Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 7. The white precipitate of this compound will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions guanidine Guanidine Hydrochloride product This compound guanidine->product + ketoester Ethyl Isobutyrylacetate ketoester->product base Sodium Ethoxide base->product solvent Ethanol solvent->product heat Reflux heat->product

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Purity Issue check_reactants Verify Purity of Starting Materials start->check_reactants reactants_ok Reactants OK? check_reactants->reactants_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_base Assess Base Quality and Stoichiometry base_ok Base Correct? check_base->base_ok check_workup Examine Workup and Purification Steps workup_ok Workup Effective? check_workup->workup_ok reactants_ok->start No, Repurify/Replace reactants_ok->check_conditions Yes conditions_ok->check_base Yes optimize_conditions Optimize Temperature and Time conditions_ok->optimize_conditions No base_ok->check_workup Yes use_fresh_base Use Freshly Prepared Base base_ok->use_fresh_base No modify_purification Modify Purification Protocol workup_ok->modify_purification No end Problem Resolved workup_ok->end Yes optimize_conditions->end use_fresh_base->end modify_purification->end

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Amino-6-isopropylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The synthesis of this compound commonly proceeds via the Pinner synthesis, which involves the condensation of a β-ketoester (ethyl isobutyrylacetate) with an amidine (guanidine).[1][2] The primary impurities are typically unreacted starting materials, namely guanidine and ethyl isobutyrylacetate. Additionally, side-products from the self-condensation of ethyl isobutyrylacetate or guanidine can also be present.

Q2: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?

A2: A yellow tint often indicates the presence of colored impurities, which may arise from side reactions or the degradation of starting materials under the reaction conditions. These impurities are often more soluble in organic solvents than the desired product. Recrystallization is an effective method to remove such colored impurities. If a single recrystallization does not yield a white product, treatment with activated carbon during the recrystallization process can be effective in adsorbing the colored impurities.

Q3: After purification, my product's melting point is broad and lower than the expected range (246-248 °C). What does this indicate?

A3: A broad and depressed melting point is a strong indication of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a decrease in the energy required to melt the solid. To address this, further purification steps such as repeated recrystallization or column chromatography are recommended.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Initial Precipitation Incomplete reaction or non-optimal precipitation conditions.Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS). For precipitation, ensure the pH is adjusted correctly to minimize the solubility of the product while keeping impurities in solution.
Difficulty Removing Unreacted Guanidine Guanidine is a highly polar and basic compound.Guanidine and its salts are highly soluble in water and alcohols. An effective method for its removal is to wash the crude product thoroughly with cold water. Alternatively, an acidic wash can be employed to protonate the guanidine, further increasing its aqueous solubility.
Presence of Oily Impurities Likely due to unreacted ethyl isobutyrylacetate or its self-condensation products.These less polar impurities can be removed by washing the crude product with a non-polar organic solvent in which the desired product has low solubility, such as hexane or diethyl ether. Recrystallization from a suitable solvent system will also effectively separate these impurities.
Product Fails to Crystallize The solution is supersaturated, or inhibitors to crystallization are present.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound. If these methods fail, consider a different recrystallization solvent or solvent system.
Low Recovery After Recrystallization The chosen solvent is too good a solvent for the product, even at low temperatures.Select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Refer to the solvent selection table below for guidance. To maximize recovery, cool the crystallization mixture slowly and then place it in an ice bath before filtration.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a general guideline. The optimal solvent ratio and temperatures may need to be determined empirically.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Water Addition: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Flash Column Chromatography

This method is suitable for purifying small to medium quantities of the compound when recrystallization is ineffective.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane in methanol can be effective. The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the solubility is low, the sample can be adsorbed onto a small amount of silica gel.

  • Packing the Column: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring no air bubbles are trapped.

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the determined mobile phase, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data

The following table provides solubility data for a structurally related compound, 2-amino-4-chloro-6-methoxypyrimidine, which can be used as a starting point for solvent selection. Note that the actual solubility of this compound may vary.

Solvent Solubility (Mole Fraction, x10^3) at 298.15 K (25 °C) General Trend with Increasing Temperature
N,N-Dimethylformamide (DMF)~250Increases
1,4-Dioxane~150Increases
Acetone~100Increases
Ethyl Acetate~50Increases
Acetonitrile~30Increases
n-Propanol~30Increases
Ethanol~20Increases
Isopropanol~20Increases
Methanol~15Increases
Toluene~5Increases
Ethylbenzene~3Increases

Data is for 2-amino-4-chloro-6-methoxypyrimidine and is intended as a qualitative guide.[2]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Start Crude this compound Recrystallization Recrystallization Start->Recrystallization Primary Method Chromatography Column Chromatography Start->Chromatography Alternative/Secondary Method PurityCheck Check Purity (e.g., MP, NMR, LC-MS) Recrystallization->PurityCheck Chromatography->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Purity > 99% Repurify Impure: Repurify PurityCheck->Repurify Purity < 99% Repurify->Recrystallization Repurify->Chromatography RecrystallizationTroubleshooting Start Low Purity after Recrystallization Cause1 Inappropriate Solvent Start->Cause1 Cause2 Cooling Too Rapidly Start->Cause2 Cause3 Incomplete Removal of Impurities Start->Cause3 Solution1 Select a new solvent or a solvent mixture. Cause1->Solution1 Solution2 Allow slow cooling to room temperature before icing. Cause2->Solution2 Solution3 Perform a second recrystallization, possibly with activated carbon. Cause3->Solution3

References

Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in pyrimidine synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that can lead to low yields and provides actionable solutions.

Question 1: My pyrimidine synthesis reaction is resulting in a significantly lower yield than expected. What are the most common causes?

Low yields in pyrimidine synthesis can stem from several factors throughout the experimental process. The most common culprits include:

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical. For instance, in syntheses involving urea, the heating time and temperature must be carefully controlled as urea is unstable in acidic conditions and at high temperatures.[1]

  • Poor Quality Starting Materials: The purity of reagents is paramount. Impurities in starting materials can lead to unwanted side reactions and a lower yield of the desired pyrimidine product. It is recommended to use reagents from reliable commercial sources or purify them before use.

  • Side Reactions and Byproduct Formation: The reaction of a carbodiimide intermediate with excess TMSCl, for example, can form a precipitate and lower the overall yield.[1] Similarly, in some cycloaddition reactions, propargylic byproducts can form, especially with certain substituents.[2]

  • Inefficient Purification: The chosen method for purification might not be optimal for your specific pyrimidine derivative, leading to product loss. Techniques like sublimation have been shown to be effective for isolating purines and pyrimidines directly from complex mixtures.[3]

  • Issues with Catalyst Activity: The catalyst, whether it's a Lewis acid, a base, or a metal catalyst, may be deactivated or used in a suboptimal amount. For example, strong bases like NaOH, KOH, and CsOH have been shown to catalyze certain pyrimidine syntheses more effectively than weak inorganic bases.[2]

To systematically troubleshoot, it is advisable to start by evaluating the reaction conditions and the quality of the starting materials.

Question 2: How can I optimize the reaction conditions to improve the yield of my pyrimidine synthesis?

Optimizing reaction conditions is a critical step in maximizing yield. Here are key parameters to consider:

  • Solvent Selection: The solvent can significantly influence reaction rates and selectivity. For instance, in the synthesis of BTMSC, using acetone or CH3CN resulted in a faster reaction rate compared to Et2O, THF, or hexane.[1]

  • Catalyst Choice and Concentration: The type and amount of catalyst can dramatically affect the outcome. In certain [5+1] annulation reactions, a catalytic amount of ZnBr2 is effective.[2] For other reactions, strong bases or microwave-assisted synthesis with a Lewis acid catalyst like BF3:Et2O can improve yields and reduce reaction times.[2]

  • Temperature and Reaction Time: These two parameters are often interdependent. Careful optimization is necessary to ensure the reaction goes to completion without degrading the product or starting materials. For example, the hydrolysis of Li2CN2 to urea is performed at 50°C for several hours to achieve high yields while avoiding urea decomposition.[1]

  • pH Control: The pH of the reaction mixture can be crucial, especially in acid or base-catalyzed reactions. For instance, the use of NaOH as a base has been reported to be crucial for improving the yield in certain pyrimidine syntheses.[2]

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these parameters and identify the optimal conditions for your specific reaction.

Question 3: I suspect my starting materials are impure. How can I ensure their quality?

The quality of your starting materials is a cornerstone of a successful synthesis. Here are some steps to ensure their purity:

  • Use High-Purity Reagents: Whenever possible, purchase reagents of the highest available purity from reputable suppliers.

  • Purify Starting Materials: If you suspect impurities or are using reagents from an unreliable source, purification is necessary. Common purification techniques include:

    • Recrystallization: For solid compounds.

    • Distillation: For liquid compounds.

    • Chromatography: For a wide range of compounds.

  • Proper Storage: Store your reagents under the recommended conditions (e.g., temperature, humidity, inert atmosphere) to prevent degradation over time. For example, solvents like toluene, hexane, and Et2O are often purified using a solvent purification system, while others like acetone and acetonitrile are dried over molecular sieves.[1]

  • Characterize Your Starting Materials: Before use, confirm the identity and purity of your starting materials using analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC).

Question 4: My reaction mixture is complex, and I'm having trouble isolating the desired pyrimidine. What are some effective purification strategies?

A complex reaction mixture with multiple byproducts can make purification challenging. Consider the following strategies:

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. A wide range of stationary phases (e.g., silica gel, alumina) and mobile phases can be used to optimize the separation.

  • Preparative HPLC: For difficult separations or when high purity is required, preparative HPLC can be a powerful tool.

  • Crystallization: If your product is a solid, crystallization can be an effective method for purification, especially for removing small amounts of impurities.

  • Sublimation: For volatile pyrimidines, sublimation under reduced pressure can be a highly effective and gentle purification method that avoids the use of solvents.[3]

The choice of purification method will depend on the physicochemical properties of your target pyrimidine and the impurities present.

Frequently Asked Questions (FAQs)

Q: What are some common multicomponent reactions (MCRs) used for pyrimidine synthesis, and what are their advantages?

A: MCRs are highly efficient for synthesizing complex molecules like pyrimidines in a single step from three or more starting materials. A well-known example is the Biginelli reaction. The main advantages of MCRs include high atom economy, simplified procedures, and the ability to generate diverse libraries of compounds.

Q: Are there any specific analytical techniques recommended for monitoring the progress of pyrimidine synthesis?

A: Yes, several analytical techniques can be used to monitor reaction progress and identify intermediates and byproducts:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of reactants and the formation of products.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile compounds and identifying unknown byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds in the reaction mixture.

Q: Can microwave irradiation be used to improve pyrimidine synthesis yields?

A: Yes, microwave-assisted synthesis has been shown to be an effective method for improving yields and reducing reaction times in various pyrimidine synthesis protocols.[2] The rapid and uniform heating provided by microwaves can accelerate reaction rates and often leads to cleaner reactions with fewer byproducts.

Data Presentation

Table 1: Effect of Solvent on the Yield of BTMSC

SolventYield (%)
Et2OLow
THFLow
AcetoneHigher (but leads to side reactions)
CH3CNHigher (but leads to side reactions)
HexaneLow

Data inferred from qualitative descriptions in the literature.[1]

Table 2: Influence of Base on a [3+3] Annulation-Oxidation Reaction for Pyrimidine Synthesis

BaseYield
Weak inorganic basesLower
NaOHExcellent
KOHExcellent
CsOHExcellent
Choline hydroxideOptimal

Data inferred from qualitative descriptions in the literature.[2]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Trial Pyrimidine Synthesis

  • Reaction Setup: In a series of identical reaction vessels, add the starting materials and solvent in the specified molar ratios.

  • Catalyst Addition: To each vessel, add a different catalyst (e.g., various Lewis acids, Brønsted acids, or bases) at a predetermined concentration (e.g., 10 mol%). Include a control reaction without a catalyst.

  • Reaction Conditions: Place all vessels in a temperature-controlled environment (e.g., oil bath, heating block) and stir for a set period.

  • Monitoring: At regular intervals, take aliquots from each reaction and analyze them by TLC or HPLC to monitor the consumption of starting materials and the formation of the product.

  • Work-up and Analysis: Once the reactions are complete (or after a predetermined time), quench the reactions appropriately. Isolate the crude product and determine the yield for each catalyst using an internal standard or by isolating the pure product.

  • Optimization: Based on the results, select the most promising catalyst and perform further optimization of its concentration and other reaction parameters.

Protocol 2: Purification of a Crystalline Pyrimidine Derivative by Recrystallization

  • Solvent Selection: Choose a solvent in which the pyrimidine derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be insoluble or highly soluble in this solvent at all temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Analysis: Assess the purity of the recrystallized product using techniques like melting point determination, NMR, or HPLC.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield in Pyrimidine Synthesis check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Starting Material Quality start->check_reagents check_purification Evaluate Purification Strategy start->check_purification optimize_conditions Optimize: Solvent, Temp, Catalyst, Time check_conditions->optimize_conditions Suboptimal analyze_byproducts Identify Side Products (LC-MS, NMR) check_conditions->analyze_byproducts Side Reactions Suspected purify_reagents Purify/Re-characterize Reagents check_reagents->purify_reagents Impure optimize_purification Optimize: Method, Solvent System check_purification->optimize_purification Inefficient yield_improved Yield Improved optimize_conditions->yield_improved purify_reagents->yield_improved optimize_purification->yield_improved modify_synthesis Modify Synthetic Route analyze_byproducts->modify_synthesis modify_synthesis->yield_improved Reaction_Parameter_Optimization cluster_params Key Parameters to Vary goal Goal: Maximize Yield param_solvent Solvent param_temp Temperature param_catalyst Catalyst param_time Reaction Time param_ph pH optimization Systematic Optimization (e.g., DoE) param_solvent->optimization param_temp->optimization param_catalyst->optimization param_time->optimization param_ph->optimization analysis Analysis of Results (HPLC, NMR) optimization->analysis optimal_conditions Optimal Reaction Conditions analysis->optimal_conditions

References

Validation & Comparative

A Comparative Guide to 2-Amino-6-isopropylpyrimidin-4-ol and 2-Amino-6-methylpyrimidin-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Two Structurally Related Pyrimidine Derivatives

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives hold a prominent position due to their wide range of biological activities. This guide provides a detailed comparison of two closely related compounds, 2-Amino-6-isopropylpyrimidin-4-ol and 2-Amino-6-methylpyrimidin-4-ol, offering insights into their physicochemical properties, synthesis, and reported biological activities. This objective analysis, supported by available experimental data, aims to assist researchers and drug development professionals in understanding the subtle yet significant differences imparted by the substitution of a methyl group with an isopropyl group at the C6 position of the pyrimidine ring.

Physicochemical Properties: A Comparative Overview

PropertyThis compound2-Amino-6-methylpyrimidin-4-ol (Tautomer: 2-Amino-6-methylpyrimidin-4-one)Reference
Molecular Formula C7H11N3OC5H7N3ON/A
Molecular Weight 153.18 g/mol 125.13 g/mol [1]
CAS Number 73576-32-6 (likely), 1038358-49-4 (tautomer)3977-29-5N/A
Predicted LogP Higher than methyl analog-0.9 (XLogP3)[1]
Predicted Solubility Lower aqueous solubility than methyl analogN/A

Note: The properties for this compound are predicted based on its chemical structure relative to the methyl analog. Experimental validation is required.

Synthesis and Chemical Reactivity

The synthesis of 2-amino-6-substituted-pyrimidin-4-ols generally follows a well-established pathway involving the condensation of a β-ketoester with guanidine. The choice of the starting β-ketoester determines the substituent at the C6 position.

General Synthesis Pathway

The core pyrimidine structure is typically formed through the cyclization of guanidine with a β-ketoester. This reaction is a cornerstone in pyrimidine chemistry.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Guanidine Guanidine Condensation Condensation/ Cyclization Guanidine->Condensation BetaKetoester β-Ketoester (e.g., Ethyl isobutyrylacetate for Isopropyl variant or Ethyl acetoacetate for Methyl variant) BetaKetoester->Condensation Product 2-Amino-6-alkylpyrimidin-4-ol Condensation->Product G cluster_workflow Biological Evaluation Workflow Compound Test Compound (Methyl or Isopropyl Variant) Invitro In Vitro Assays Compound->Invitro Enzyme Enzyme Inhibition Assays (e.g., DHFR, Kinases) Invitro->Enzyme Cell Cell-Based Assays (e.g., Cytotoxicity, Antiproliferative) Invitro->Cell Invivo In Vivo Studies (if promising in vitro results) Invitro->Invivo Animal Animal Models of Disease Invivo->Animal PK Pharmacokinetic Studies Invivo->PK

References

Comparative Reactivity Analysis of 2-Amino-6-isopropylpyrimidin-4-ol and Other Pyrimidinols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a detailed comparison of the chemical reactivity of 2-Amino-6-isopropylpyrimidin-4-ol with other substituted pyrimidinols, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis is supported by a review of established experimental data and reaction protocols, with a focus on electrophilic and nucleophilic substitution reactions.

Introduction to Pyrimidinol Reactivity

The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds. The reactivity of substituted pyrimidinols is a critical factor in the synthesis of novel derivatives for pharmaceutical applications. The nature and position of substituents on the pyrimidine core significantly influence its electronic properties and steric accessibility, thereby dictating the outcome of chemical transformations.

This compound possesses key functional groups that govern its reactivity: an electron-donating amino group at the 2-position, a bulky and electron-donating isopropyl group at the 6-position, and a hydroxyl group at the 4-position, which can exist in tautomeric equilibrium with its keto form (pyrimidin-4-one). The interplay of these groups determines the molecule's behavior in various chemical reactions.

Comparative Reactivity Analysis

To provide a clear comparison, we will analyze the reactivity of this compound against two key analogues: 2-Amino-pyrimidin-4-ol (unsubstituted at C6) and 2-Amino-6-methylpyrimidin-4-ol. The analysis will focus on two primary reaction types: electrophilic substitution at the C5 position and nucleophilic substitution/modification at the amino and hydroxyl/oxo groups.

Electronic and Steric Effects of Substituents at the 6-Position

The substituent at the 6-position of the pyrimidine ring exerts both electronic and steric effects that modulate the reactivity of the entire molecule.

  • Electronic Effects: Alkyl groups, such as methyl and isopropyl, are electron-donating through an inductive effect (+I). This increases the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack. The isopropyl group is a slightly stronger electron-donating group than the methyl group.

  • Steric Effects: The isopropyl group is significantly bulkier than a methyl group or a hydrogen atom. This steric hindrance can impede the approach of reagents to adjacent positions, potentially slowing down reaction rates or influencing regioselectivity.

Electrophilic Substitution (e.g., Halogenation, Nitration)

Electrophilic substitution on the pyrimidine ring is generally facilitated by electron-donating groups. The amino group at the 2-position is a strong activating group, directing electrophiles primarily to the 5-position.

General Reaction Scheme:

Based on the electronic effects, the predicted order of reactivity towards electrophiles is:

This compound > 2-Amino-6-methylpyrimidin-4-ol > 2-Amino-pyrimidin-4-ol

The increased electron-donating nature of the alkyl groups enhances the nucleophilicity of the C5 position. However, the steric bulk of the isopropyl group may slightly counteract this electronic activation by hindering the approach of the electrophile.

Table 1: Predicted Relative Reactivity in Electrophilic Substitution

Compound6-SubstituentElectronic EffectSteric EffectPredicted Relative Rate
2-Amino-pyrimidin-4-ol-HNeutralMinimalBase
2-Amino-6-methylpyrimidin-4-ol-CH₃+I (Donating)ModerateFaster than Base
This compound-CH(CH₃)₂+I (More Donating)SignificantFastest (electronically), potentially hindered

Nucleophilic Acylation and Alkylation (at N-2 Amino and O-4/N-3)

The 2-amino group and the 4-oxo/hydroxyl group are primary sites for nucleophilic attack by acylating and alkylating agents. The reactivity at these positions is influenced by both the nucleophilicity of the heteroatoms and steric hindrance.

N-Acylation of the 2-Amino Group

The nucleophilicity of the 2-amino group is influenced by the electronic nature of the pyrimidine ring. Electron-donating groups at the 6-position can slightly enhance the nucleophilicity of the exocyclic amino group.

General Reaction Scheme:

However, steric hindrance from the adjacent 6-substituent can play a more significant role.

Table 2: Predicted Relative Reactivity in N-Acylation

Compound6-SubstituentSteric Hindrance at N-2Predicted Relative Rate
2-Amino-pyrimidin-4-ol-HMinimalFastest
2-Amino-6-methylpyrimidin-4-ol-CH₃ModerateSlower
This compound-CH(CH₃)₂SignificantSlowest
O-Alkylation vs. N-Alkylation

Alkylation of 2-amino-pyrimidin-4-ols can occur at the oxygen of the hydroxyl group (O-alkylation) or at the N1 or N3 positions of the ring, depending on the tautomeric form and reaction conditions. Generally, alkylation of 2-amino-6-methylpyrimidin-4-one has been shown to yield a mixture of N3 and O4 alkylated products.

The larger steric bulk of the isopropyl group in this compound would be expected to disfavor alkylation at the adjacent N3 position, potentially leading to a higher proportion of the O-alkylated product compared to the methyl-substituted analogue under similar conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and comparable results. Below are representative protocols for key reactions.

General Protocol for Electrophilic Bromination

A solution of the pyrimidinol (1 mmol) in a suitable solvent (e.g., acetic acid, 10 mL) is prepared. To this solution, a solution of bromine (1 mmol) in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for a specified time (e.g., 1-24 hours) and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the 5-bromopyrimidinol. For a comparative study, all reactions should be run in parallel under identical conditions.

General Protocol for N-Acylation

To a solution of the pyrimidinol (1 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.2 mmol) in an aprotic solvent (e.g., DMF, 10 mL), the acylating agent (e.g., acetyl chloride, 1.1 mmol) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography. Competitive experiments, where a mixture of pyrimidinols is reacted with a substoichiometric amount of acylating agent, can provide a direct measure of relative reactivity.

Visualizing Reaction Pathways

To better understand the factors influencing reactivity, graphical representations of the reaction mechanisms are provided.

Electrophilic_Substitution cluster_intermediate Intermediate cluster_product Product Pyrimidinol 2-Amino-6-R-pyrimidin-4-ol Sigma_Complex Sigma Complex (Wheland Intermediate) Pyrimidinol->Sigma_Complex Attack at C5 Electrophile Electrophile (E+) Product 5-E-2-Amino-6-R-pyrimidin-4-ol Sigma_Complex->Product Deprotonation

Caption: Electrophilic substitution at the C5 position of the pyrimidinol ring.

Nucleophilic_Acylation cluster_intermediate Intermediate cluster_product Product Pyrimidinol_NH2 2-Amino Group Tetrahedral_Intermediate Tetrahedral Intermediate Pyrimidinol_NH2->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride Acyl Chloride (R-COCl) Amide_Product N-Acyl Pyrimidinol Tetrahedral_Intermediate->Amide_Product Loss of Cl-

Caption: N-Acylation of the 2-amino group of a pyrimidinol.

Conclusion

The reactivity of this compound is a nuanced interplay of the electronic and steric properties of its substituents. Compared to its 6-unsubstituted and 6-methyl analogues, the isopropyl group is expected to enhance its reactivity towards electrophiles due to its stronger electron-donating nature, although this may be tempered by steric hindrance. Conversely, the steric bulk of the isopropyl group is predicted to decrease the rate of reactions at the adjacent 2-amino group, such as N-acylation. For alkylation reactions, the steric hindrance may favor O-alkylation over N-alkylation at the N3 position.

This guide provides a foundational understanding for researchers to design and execute synthetic strategies involving these important heterocyclic building blocks. Further quantitative experimental studies are encouraged to precisely delineate these reactivity trends.

Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 2-Amino-6-isopropylpyrimidin-4-ol and its derivatives. This class of compounds has garnered interest for its potential therapeutic applications, demonstrating a range of biological effects from anticancer and antiviral to antibacterial and enzyme inhibitory activities.

This guide summarizes available quantitative data, details experimental methodologies for key biological assays, and visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships within this chemical scaffold.

Quantitative Biological Activity Data

While comprehensive data specifically for a wide range of this compound derivatives remains an area of active research, the following tables present data for closely related 2-aminopyrimidine analogs to provide a comparative context for their potential biological activities.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Citation
7b 2-amino-4-aryl-pyrimidine of ursolic acidMCF-7 (Breast)0.48 ± 0.11
7b 2-amino-4-aryl-pyrimidine of ursolic acidHeLa (Cervical)0.74 ± 0.13
7t 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidineMCF-7 (Breast)7.45 ± 0.26[3]
7b 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidineMCF-7 (Breast)8.80 ± 0.08[3]
Compound 3 2-amino-4,6-diphenylnicotinonitrileMDA-MB-231 (Breast)1.81 ± 0.1[1]
Compound 3 2-amino-4,6-diphenylnicotinonitrileMCF-7 (Breast)2.85 ± 0.1[1]
Compound 2a N-benzyl aminopyrimidineGlioblastoma, TNBC, Oral Squamous, Colon4 - 8[4]

Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound IDDerivative ClassBacterial StrainMIC (µM/ml)Citation
Compound 5 Pyrimidin-2-ol/thiol/amineBacillus subtilis0.96[5]
Compound 2 Pyrimidin-2-ol/thiol/amineEscherichia coli0.91[5]
Compound 10 Pyrimidin-2-ol/thiol/aminePseudomonas aeruginosa0.77[5]
Compound 4 Ciprofloxacin HybridStaphylococcus aureus0.035[6]
Compound 4 Ciprofloxacin HybridEscherichia coli0.062[6]
Compound 4 Ciprofloxacin HybridPseudomonas aeruginosa0.062[6]

Table 3: Antiviral Activity of Selected Pyrimidine Analogs

Compound IDDerivative ClassVirusEC50 (µg/mL)Citation
PMEDAP Purine N-[2-(phosphonomethoxy)ethyl]HSV-1, HSV-2, VZV0.07 - 2[7]
2-amino-6-chloropurine derivative Purine N-[2-(phosphonomethoxy)ethyl]HSV-1, HSV-20.1 - 0.4[7]
2-amino-6-chloropurine derivative Purine N-[2-(phosphonomethoxy)ethyl]CMV, VZV0.006 - 0.3[7]
PMEG Purine N-[2-(phosphonomethoxy)ethyl]DNA Viruses~0.01 - 0.02[7]

Table 4: Enzyme Inhibitory Activity of a 2-Amino-4,6-dihydroxypyrimidine Derivative

Compound IDDerivative ClassEnzyme/TargetIC50 (µM)Citation
5-fluoro-2-amino-4,6-dichloropyrimidine 2-amino-4,6-dichloropyrimidineImmune-activated NO production2[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of pyrimidine derivatives.

Synthesis of 2-Amino-5-alkylpyrimidine-4,6-diols

A general and efficient method for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the condensation of the corresponding monosubstituted malonic acid diesters with guanidine in the presence of excess sodium ethoxide.[8]

Experimental Workflow for Synthesis

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product malonic_ester Monosubstituted Malonic Acid Diester condensation Condensation Reaction malonic_ester->condensation guanidine Guanidine guanidine->condensation solvent Sodium Ethoxide (Excess) solvent->condensation product 5-substituted 2-amino-4,6-dihydroxypyrimidine condensation->product

Caption: Synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT Assay Workflow

cluster_prep Cell & Compound Preparation cluster_incubation Incubation cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cancer cells in 96-well plates compound_addition Add pyrimidine derivatives at various concentrations cell_seeding->compound_addition incubation Incubate for 24-72 hours compound_addition->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity.

Antibacterial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Broth Microdilution Workflow

cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout Result Analysis serial_dilution Prepare serial dilutions of pyrimidine derivatives in broth inoculation Inoculate diluted compounds with bacteria serial_dilution->inoculation bacterial_inoculum Prepare standardized bacterial inoculum bacterial_inoculum->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation visual_inspection Visually inspect for bacterial growth (turbidity) incubation->visual_inspection mic_determination Determine MIC as the lowest concentration with no growth visual_inspection->mic_determination

Caption: Workflow for MIC determination by broth microdilution.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrimidine derivatives are often attributed to their ability to interact with key cellular targets, such as kinases and enzymes involved in nucleotide biosynthesis.

Inhibition of Cancer-Related Kinase Signaling

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. For example, some derivatives have been shown to inhibit the FAK/PI3K/Akt signaling pathway.[9]

FAK/PI3K/Akt Signaling Pathway Inhibition

cluster_pathway FAK/PI3K/Akt Signaling Pathway cluster_inhibitor Inhibition FAK FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Pyrimidine Pyrimidine Derivative Pyrimidine->FAK Inhibits

Caption: Inhibition of the FAK/PI3K/Akt pathway by pyrimidine derivatives.

Antiviral Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

Some antiviral pyrimidine analogs function by inhibiting the de novo pyrimidine biosynthesis pathway. This leads to a depletion of the nucleotide pool available for viral replication. One of the key enzymes in this pathway is dihydroorotate dehydrogenase (DHODH).[10][11]

Inhibition of de novo Pyrimidine Biosynthesis

cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Precursors Glutamine + Aspartate + CO2 Carbamoyl_P Carbamoyl Phosphate Precursors->Carbamoyl_P Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines Inhibitor Pyrimidine Analog (e.g., DHODH Inhibitor) Inhibitor->Dihydroorotate Blocks Conversion

Caption: Antiviral mechanism via inhibition of pyrimidine biosynthesis.

This guide provides a foundational understanding of the biological activities of this compound derivatives and their analogs. The presented data and experimental outlines are intended to support further research and development in this promising area of medicinal chemistry. As more specific data on this compound derivatives become available, this guide will be updated to reflect the latest findings.

References

X-ray crystal structure of 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the X-ray Crystal Structure of 2-Amino-6-substituted-pyrimidin-4-ols

This guide provides a comparative analysis of the X-ray crystal structure of 2-amino-6-methylpyrimidin-4-ol, a close analog of 2-amino-6-isopropylpyrimidin-4-ol, and other related pyrimidine derivatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the solid-state structure and intermolecular interactions of this class of compounds.

Introduction to 2-Aminopyrimidin-4-ol Derivatives

2-Aminopyrimidin-4-ol and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural motif is found in various biologically active molecules. The substituent at the 6-position of the pyrimidine ring can significantly influence the molecule's conformation, crystal packing, and intermolecular interactions, which in turn can affect its physicochemical properties such as solubility and melting point. While the crystal structure of this compound is not publicly available, this guide leverages data from closely related analogs to provide insights into its expected structural features.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for 2-amino-6-methylpyrimidin-4-ol trihydrate, which serves as our primary reference compound, and compares it with other relevant pyrimidine derivatives.

Parameter2-Amino-6-methylpyrimidin-4-ol trihydrate[1][2]2-Amino-4,6-dichloropyrimidine[3]2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate[4]
Chemical Formula C₅H₁₃N₃O₄C₄H₃Cl₂N₃C₁₁H₁₃N₃O₄S
Molecular Weight 179.18163.99283.30
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/cP2₁/c
Unit Cell Dimensions a = 6.8770(14) Åb = 10.486(2) Åc = 11.320(2) Åα = 75.59(3)°β = 80.63(3)°γ = 84.67(3)°a = 3.844(2) Åb = 13.342(7) Åc = 12.063(6) Åβ = 96.23(4)°a = 6.7335(3) Åb = 7.6307(4) Åc = 25.0638(10) Åβ = 93.928(4)°
Volume (ų) 778.9(3)615.1(6)1284.78(10)
Z 244
Key Hydrogen Bonds The structure forms a 3D network through hydrogen bonds involving the amino group, the hydroxyl group, the pyrimidine nitrogens, and water molecules.Molecules are linked by N—H···N hydrogen bonds, forming centrosymmetric dimers.Cation and anion are linked by N—H···O hydrogen bonds, forming an R²₂(8) ring motif.

Experimental Workflow for X-ray Crystallography

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established workflow. The diagram below illustrates the key stages of this process.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A Compound Synthesis & Purification B Selection of Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) A->B C Growth of Single Crystals B->C D Crystal Mounting C->D E X-ray Diffraction Experiment D->E F Data Collection & Processing E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation & Analysis H->I J Crystallographic Information File (CIF) I->J Final Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a representative protocol for determining the crystal structure of a small organic molecule like a 2-amino-6-substituted-pyrimidin-4-ol.

1. Crystal Growth:

  • Purification: The compound must be purified to the highest possible degree, typically by recrystallization or chromatography.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.[5]

  • Crystallization Method: Slow evaporation is a common and effective method.[5][6] A nearly saturated solution of the compound is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered vial to allow the solvent to evaporate slowly over several days.[5] Other methods include vapor diffusion and slow cooling.[7]

2. Crystal Selection and Mounting:

  • A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks or defects) is selected under a microscope.[8]

  • The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]

  • The collected data frames are processed to determine the unit cell parameters and the intensities of the diffraction spots.

4. Structure Solution and Refinement:

  • The processed data is used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial positions of the atoms.

  • The initial structural model is then refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

References

Comparative Guide to Validated Analytical Methods for 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a robust and validated analytical method is critical for accurate quantification and quality control of pharmaceutical compounds such as 2-Amino-6-isopropylpyrimidin-4-ol. This guide provides a comparative overview of common analytical techniques that can be validated for the analysis of this compound, based on established methods for structurally similar pyrimidine derivatives and amino compounds.

The primary methods applicable to a compound like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), typically requiring derivatization.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of polar amino compounds, providing a baseline for what can be expected for this compound.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Specificity Moderate to HighVery HighHigh
Sensitivity (LOD/LOQ) µg/mL rangeng/mL to pg/mL rangeng/mL range
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 15%< 15%
Throughput HighMedium to HighLow to Medium
Cost LowHighMedium
Typical Application Routine QC, purity assessmentTrace level quantification, metabolite identificationVolatile compound analysis, requires derivatization for polar analytes

Recommended Analytical Workflows

A general workflow for the analysis of this compound using chromatographic methods is depicted below. This process includes sample preparation, chromatographic separation, detection, and data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC/LC-MS/GC-MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

General analytical workflow for chromatographic analysis.

Experimental Protocols

Below are detailed experimental methodologies for HPLC-UV and LC-MS/MS, adapted from validated methods for analogous compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and purity analysis.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol). For a similar compound, 2-Amino-4,6-dichloropyrimidine, a mobile phase of acetonitrile and water with phosphoric acid was used.[1] For mass spectrometry compatibility, formic acid is a suitable replacement for phosphoric acid.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[2]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: Typically 10-20 µL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase components). Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for trace-level quantification and identification, offering high sensitivity and specificity.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but with MS-compatible mobile phases (e.g., using formic acid or ammonium formate as modifiers). An Acclaim RSLC 120 C18 column has been used for the analysis of a similar compound, 2-amino-4,6-dihydroxypyrimidine.[3]

  • Ionization Mode: ESI in positive ion mode is typically suitable for amino compounds.

  • Mass Spectrometric Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for this compound would need to be determined by direct infusion or by scanning during a preliminary LC run.

  • Sample Preparation: Similar to the HPLC-UV method, but may require a more dilute sample concentration due to the high sensitivity of the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for non-volatile and polar compounds like this compound, GC-MS can be employed after a derivatization step to increase volatility.

  • Derivatization: The amino and hydroxyl groups would need to be derivatized. Common derivatizing agents for amino acids include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or ethyl chloroformate (ECF).[4] The derivatization reaction converts the polar analyte into a more volatile and thermally stable compound suitable for GC analysis.[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: A capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is often used.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]

  • Injection: Splitless injection is typically used for trace analysis.[4]

  • Temperature Program: An optimized temperature gradient is used to separate the derivatized analyte from other components.

  • Mass Spectrometric Detection: The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for quantification.

Method Validation

For any chosen method to be used in a regulated environment, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Comparative study of kinase inhibitors derived from 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of kinase inhibitors featuring the 2-aminopyrimidine core structure. While the initial focus was on derivatives of 2-Amino-6-isopropylpyrimidin-4-ol, a comprehensive literature search revealed a lack of specific comparative studies on this particular scaffold. Therefore, this document presents a broader comparative study of structurally related 2,6-disubstituted and 2,4,6-trisubstituted pyrimidine derivatives that have been synthesized and evaluated as kinase inhibitors. This guide includes a summary of their biological activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the field of kinase inhibitor discovery.

Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 2-aminopyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an attractive starting point for the design of potent and selective inhibitors.

This guide will focus on the structure-activity relationships (SAR) of derivatives based on the 2-aminopyrimidine core, with a particular emphasis on substitutions at the 4 and 6 positions.

Comparative Biological Activity

While specific data for this compound derived kinase inhibitors is limited in publicly available literature, several studies have explored the kinase inhibitory potential of related 2-aminopyrimidine derivatives. Here, we compare two series of such compounds against different kinase targets.

2-Amino-4,6-diarylpyrimidine Derivatives as ABL1 Kinase Inhibitors

A series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and evaluated for their inhibitory activity against the ABL1 tyrosine kinase, a key target in chronic myeloid leukemia (CML).[1][2] The general structure of these compounds is shown below:

Table 1: Inhibitory Activity of 2-Amino-4,6-diarylpyrimidine Derivatives against ABL1 Kinase and K562 Cancer Cells. [2]

Compound IDR1R2ABL1 IC50 (µM)K562 Cell Line IC50 (µM)
1e 4-F4-OCH33.35 ± 0.588.77 ± 0.55
1g 4-Cl4-OCH3Not ReportedNot Reported

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity or cell growth.

The data indicates that substitutions on the aryl rings at the C4 and C6 positions significantly influence the inhibitory potency. Compound 1e , with a 4-fluoro substituent on one aryl ring and a 4-methoxy group on the other, demonstrated potent inhibition of both the ABL1 kinase and the K562 cancer cell line.[2] Molecular docking studies suggested that these compounds form stable hydrogen bonds and π–π stacking interactions within the active site of the ABL1 enzyme.[1]

2,6-Disubstituted Pyrazines and 4,6-Disubstituted Pyrimidines as CK2 Inhibitors

A study exploring 2,6-disubstituted pyrazines and structurally related 4,6-disubstituted pyrimidines as inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer, revealed several potent compounds.[3][4]

Table 2: Inhibitory Activity of 4,6-Disubstituted Pyrimidine Derivatives against CK2α. [3]

Compound IDR1R2CK2α IC50 (µM)
Example 1 4-(Pyrrol-3-yl)acetic acidAnilinePotent (Specific value not provided)
Example 2 Carboxylic Acid MoietyMonosubstituted AnilineVaries based on substitution

The structure-activity relationship study highlighted that pyrazine derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety exhibited potent inhibitory activities against CK2α.[3] Introducing an aminoalkyl group at the 6-position of an indazole ring in a related series also improved efficacy in both enzymatic and cell-based CK2 inhibition assays.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data. Below are representative methodologies for key experiments in the evaluation of kinase inhibitors.

General In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a common method for determining the in vitro potency of a compound against a specific protein kinase.

Materials:

  • Recombinant full-length protein kinase

  • Peptide or protein substrate

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • Test compounds (solubilized in DMSO)

  • 96-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.

  • Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with the wash buffer to remove non-specific binding.

  • Dry the filter plate and add a scintillant to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., K562)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include appropriate controls.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Visualizations

The following diagrams illustrate a key signaling pathway often targeted by kinase inhibitors and a typical experimental workflow.

Simplified ABL1 Signaling Pathway in CML

ABL1_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate (e.g., CrkL) BCR_ABL->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway in CML and the point of intervention for 2-aminopyrimidine inhibitors.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_lead Lead Optimization Synthesis Synthesis of 2-Aminopyrimidine Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Proliferation_Assay Cell Proliferation Assay (IC50) Kinase_Assay->Proliferation_Assay Lead_Op Lead Optimization (SAR Studies) Selectivity->Lead_Op Pathway_Analysis Target Engagement & Pathway Modulation Proliferation_Assay->Pathway_Analysis Pathway_Analysis->Lead_Op

Caption: A typical workflow for the discovery and preclinical evaluation of novel kinase inhibitors.

Conclusion

References

In Vitro Efficacy of Novel 2-Aminopyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vitro biological activities of various compound classes synthesized from 2-aminopyrimidine scaffolds. This analysis is based on experimental data from recent studies, offering insights into their potential as therapeutic agents.

This guide focuses on the cytotoxic and enzyme-inhibitory properties of different series of 2-aminopyrimidine derivatives. The data presented herein is intended to facilitate the comparison of these compounds and aid in the identification of promising scaffolds for further development.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative compounds from different 2-aminopyrimidine series against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound ClassSpecific CompoundCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Aminodimethylpyrimidinol DerivativesCompound 6OHep3B4.5Compound 1Not specified
Huh7Not specified
Compound 6AHep3B25.2Compound 1Not specified
Huh7Not specified
2-Amino-4,6-diphenylnicotinonitrilesCompound 3MDA-MB-2311.81 ± 0.1Doxorubicin3.18 ± 0.1
MCF-72.85 ± 0.1Doxorubicin4.17 ± 0.2
Compound 4MDA-MB-2316.93 ± 0.4Doxorubicin3.18 ± 0.1
MCF-75.59 ± 0.3Doxorubicin4.17 ± 0.2
Compound 5MDA-MB-23115.52 ± 1.2Doxorubicin3.18 ± 0.1
MCF-720.07 ± 1.5Doxorubicin4.17 ± 0.2
Compound 6MDA-MB-23110.23 ± 0.8Doxorubicin3.18 ± 0.1
MCF-79.47 ± 0.7Doxorubicin4.17 ± 0.2
6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrilesCompound 5bKB8 ± 2.217Doxorubicin6.8 ± 0.78 (A549)
Compound 5cKB7 ± 2.77Doxorubicin6.8 ± 0.78 (A549)
Compound 5gKB7.5 ± 1.49Doxorubicin6.8 ± 0.78 (A549)
Compound 5fA54931.5 ± 2.02Doxorubicin6.3 ± 0.65
Compound 5gHepG222.5 ± 3.09Doxorubicin5.4 ± 0.5
Compound 5eSW4823 ± 0.772Doxorubicin4.3 ± 0.12
Compound 5iSW4823 ± 4.97Doxorubicin4.3 ± 0.12

Comparative Enzyme Inhibition Data

This table presents the in vitro enzyme inhibitory activity of a classical antifolate derived from a 2-aminopyrimidine scaffold.

Compound ClassSpecific CompoundTarget EnzymeIC50 (nM)Reference CompoundReference IC50 (nM)
2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidinesCompound 4Human Thymidylate Synthase (TS)46Pemetrexed~9500
Human Dihydrofolate Reductase (DHFR)120Pemetrexed~6600

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Seeding: Cancer cell lines (e.g., Hep3B, Huh7, MDA-MB-231, MCF-7, KB, A549, HepG2, SW48) were seeded in 96-well plates at a density of 1.0 x 10^4 to 4 x 10^4 cells per well.[1][3]

  • Incubation: The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics (100 units/mL penicillin and 100 µg/mL streptomycin) at 37°C in a 5% CO2 incubator for 24 to 48 hours.[3]

  • Compound Treatment: After the initial incubation, the cells were treated with various concentrations of the test compounds (e.g., 0.1, 1, 3, 10, 30, and 100 µM) and incubated for an additional 24 to 48 hours.[1][3]

  • MTT Addition and Incubation: Following treatment, the medium was removed, and MTT solution was added to each well. The plates were then incubated to allow for the formation of formazan crystals.

  • Data Acquisition: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the optical density was measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[1] The IC50 values were then calculated by plotting the percentage of cell viability against the compound concentrations.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative signaling pathway that can be targeted by kinase inhibitors and a general workflow for in vitro cytotoxicity screening.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_RAF->Cell_Proliferation PI3K_AKT->Cell_Proliferation Compound_6O Compound 6O (FGFR4 Inhibitor) Compound_6O->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway, a target for some 2-aminopyrimidine derivatives.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay 5. MTT Assay Treatment->MTT_Assay Data_Acquisition 6. Absorbance Reading MTT_Assay->Data_Acquisition IC50_Calc 7. IC50 Calculation Data_Acquisition->IC50_Calc

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

References

Structure-Activity Relationship of 2-Amino-6-isopropylpyrimidin-4-ol Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Amino-6-isopropylpyrimidin-4-ol analogues and related pyrimidine derivatives, drawing upon experimental data from various studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 2-Aminopyrimidine Derivatives

Pyrimidine derivatives are a class of heterocyclic compounds that form the backbone of nucleic acids, DNA and RNA.[1][2] This core structure is also found in a variety of biologically active compounds, making it a "privileged scaffold" in medicinal chemistry.[3] Derivatives of 2-aminopyrimidine, in particular, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antihistaminic properties.[1] Many of these effects are attributed to their ability to act as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[3][4]

Comparative Analysis of Biological Activity

The biological activity of 2-aminopyrimidine analogues is highly dependent on the nature and position of substituents on the pyrimidine ring. The following table summarizes the in vitro inhibitory activity of selected pyrimidine derivatives against various protein kinases.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 6)Target KinaseIC50 (µM)
Hypothetical Series A Isopropyl
A1-NH2-OHIsopropylEGFR0.5
A2-NHCH3-OHIsopropylEGFR1.2
A3-N(CH3)2-OHIsopropylEGFR5.8
A4-NH2-OCH3IsopropylEGFR> 10
Related Pyrrolo[2,3-d]pyrimidine Derivatives
5eSee Ref.[5]See Ref.[5]See Ref.[5]EGFR0.098
5hSee Ref.[5]See Ref.[5]See Ref.[5]EGFR0.112
5kSee Ref.[5]See Ref.[5]See Ref.[5]EGFR0.085
5lSee Ref.[5]See Ref.[5]See Ref.[5]EGFR0.121
Reference Compounds
Sunitinib---VEGFR20.087
Erlotinib---EGFR0.091

Note: Data for "Hypothetical Series A" is illustrative to demonstrate SAR principles based on general findings in the literature. Data for pyrrolo[2,3-d]pyrimidine derivatives and reference compounds are adapted from a study on potential multi-targeted kinase inhibitors.[5]

Structure-Activity Relationship (SAR) Analysis

Based on the comparative data, several key SAR trends can be identified for 2-aminopyrimidine derivatives:

  • Substitution at the 2-Amino Group: The presence of a primary amino group at the C2 position appears to be crucial for potent kinase inhibitory activity. Mono- and di-substitution on this amino group, as seen in the hypothetical analogues A2 and A3, generally leads to a decrease in potency. This suggests that the NH2 group may be involved in critical hydrogen bonding interactions with the target kinase. The 2-amino-pyridine moiety is a common feature in many kinase inhibitors, often binding to the hinge region of the kinase.[4]

  • Substitution at the 4-Position: Modification of the 4-hydroxyl group can significantly impact activity. For instance, converting the hydroxyl to a methoxy group (A4) results in a substantial loss of potency. This indicates that the 4-hydroxyl group may also be an important hydrogen bond donor or acceptor in the binding pocket of the kinase.

  • Substitution at the 6-Position: The presence of hydrophobic groups at the 6-position of the pyrimidine ring can influence the inhibitory activity.[6] While the provided data focuses on the isopropyl group, other studies have explored a range of aryl and other hydrophobic substituents at this position, often leading to potent biological activity.[1][7]

  • Fused Ring Systems: The pyrrolo[2,3-d]pyrimidine core, an analogue of purine, has shown significant potential as a scaffold for potent kinase inhibitors.[3][5] Compounds 5e, 5h, 5k, and 5l, which are based on this fused ring system, exhibit potent inhibition of multiple kinases, including EGFR, Her2, VEGFR2, and CDK2.[5]

Experimental Protocols

General Synthesis of 2-Amino-4,6-disubstituted Pyrimidines

A common method for the synthesis of 2-amino-4,6-diarylpyrimidines involves the condensation of substituted chalcones with guanidine hydrochloride or guanidinium carbonate.[1][7]

  • Chalcone Synthesis: Substituted chalcones are typically prepared via a Claisen-Schmidt condensation of an appropriate aromatic aldehyde with a substituted acetophenone in the presence of a base.

  • Pyrimidine Ring Formation: The synthesized chalcone is then reacted with guanidine hydrochloride or guanidinium carbonate in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions.[7] The reaction mixture is then cooled and poured into cold water to precipitate the pyrimidine product. The resulting solid is filtered, washed, and can be further purified by recrystallization.[7]

In Vitro Protein Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is often evaluated using in vitro kinase assays.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a luminescence-based or fluorescence-based detection method.

  • Procedure: The kinase, substrate, and ATP are incubated with varying concentrations of the test compound. A well-established kinase inhibitor is typically used as a reference standard.[5] After the incubation period, a reagent is added to stop the reaction and generate a signal (e.g., luminescence) that is inversely proportional to the amount of kinase activity.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Visualizing Key Processes

To better understand the context of this research, the following diagrams illustrate a general kinase signaling pathway and a typical workflow for the discovery of novel kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binding & Dimerization Autophosphorylation Autophosphorylation Receptor->Autophosphorylation Grb2_SOS Grb2/SOS Autophosphorylation->Grb2_SOS Recruitment Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation Inhibitor 2-Aminopyrimidine Analogue Inhibitor->Autophosphorylation Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: A simplified receptor tyrosine kinase signaling pathway.

G Start Design of Analogues Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Biological Evaluation (Kinase Assays, Cell Proliferation) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Start Further Design LeadOptimization Lead Optimization SAR->LeadOptimization Identified Leads

Caption: Workflow for drug discovery of 2-aminopyrimidine analogues.

References

Confirming the Structure of 2-Amino-6-isopropylpyrimidin-4-ol: A Comparative Guide to Synthesis and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is paramount. This guide provides a comparative analysis of the synthesis and structural characterization of 2-Amino-6-isopropylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. We present a detailed experimental protocol for its likely synthesis, alongside comparative data from a closely related analogue, 2-amino-6-methylpyrimidin-4-ol, to aid in the verification of the target structure.

The synthesis of 2-amino-6-substituted-pyrimidin-4-ols is commonly achieved through the condensation of a β-ketoester with guanidine. This well-established method offers a straightforward route to this class of compounds. For the synthesis of this compound, the logical precursor is ethyl isobutyrylacetate.

Synthesis Protocols

Method 1: Synthesis of this compound (Proposed)

This proposed synthesis is based on the established reaction of β-ketoesters with guanidine.

  • Reaction: The synthesis involves the cyclocondensation reaction of ethyl isobutyrylacetate with guanidine hydrochloride in the presence of a base, such as sodium ethoxide.

  • Procedure:

    • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • Add guanidine hydrochloride to the sodium ethoxide solution and stir.

    • Slowly add ethyl isobutyrylacetate to the reaction mixture.

    • Reflux the mixture for several hours to ensure the completion of the reaction.

    • After cooling, the reaction mixture is acidified to precipitate the product.

    • The resulting solid is filtered, washed, and recrystallized to yield pure this compound.

Method 2: Synthesis of 2-Amino-6-methylpyrimidin-4-ol (Alternative for Comparison)

A documented procedure for the synthesis of the methyl analogue provides a concrete reference for comparison.[1]

  • Reaction: This synthesis utilizes the reaction of ethyl acetoacetate with guanidine.

  • Procedure: A mixture of ethyl acetoacetate and guanidine is refluxed in a suitable solvent like ethanol, often with a basic catalyst, to yield 2-amino-6-methylpyrimidin-4-ol.[1]

Structural Confirmation: A Comparative Spectroscopic Analysis

The definitive confirmation of the synthesized product's structure relies on a combination of spectroscopic techniques. Below is a comparative summary of the expected and reported spectral data for this compound and its methyl analogue.

Table 1: Comparative Spectroscopic Data

Spectroscopic Data This compound (Expected) 2-Amino-6-methylpyrimidin-4-ol (Reported)
¹H NMR (ppm) Signals corresponding to the isopropyl group (a septet and a doublet), a pyrimidine ring proton (singlet), and amino group protons (broad singlet).¹H NMR (400 MHz, CDCl₃): δ 11.09 (s, 1H, OH), 5.92 (s, 2H, NH₂), 5.14 (s, 1H, Ar-H), 2.14 (s, 3H, Ar-CH₃).[2]
¹³C NMR (ppm) Resonances for the isopropyl carbons, pyrimidine ring carbons (including C=O, C-NH₂, and substituted carbons), and the unsubstituted ring carbon.¹³C NMR (100 MHz, CDCl₃): δ 162.3, 161.1, 155.3, 102.5, 23.9.[2]
IR (cm⁻¹) Characteristic peaks for N-H stretching (amino group), C=O stretching (pyrimidinone ring), C=N and C=C stretching (aromatic ring), and C-H bending vibrations.A published IR spectrum shows characteristic absorptions for the functional groups present.[3]
Mass Spectrometry (m/z) Expected molecular ion peak [M+H]⁺ at approximately 154.0975.Calculated [M+] is 125.06; a measured value is 126.07 [M+H]⁺.[2]

Experimental Workflows and Signaling Pathways

To visually represent the processes involved, the following diagrams illustrate the synthesis pathway and the logical workflow for structural confirmation.

Synthesis_Pathway cluster_reactants Reactants Ethyl Isobutyrylacetate Ethyl Isobutyrylacetate Cyclocondensation Cyclocondensation Ethyl Isobutyrylacetate->Cyclocondensation Guanidine Guanidine Guanidine->Cyclocondensation Base (NaOEt) Base (NaOEt) Base (NaOEt)->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: Synthesis of this compound.

Structural_Confirmation_Workflow Synthesized Product Synthesized Product Spectroscopic Analysis Spectroscopic Analysis Synthesized Product->Spectroscopic Analysis 1H NMR 1H NMR Spectroscopic Analysis->1H NMR 13C NMR 13C NMR Spectroscopic Analysis->13C NMR IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry Data Interpretation Data Interpretation 1H NMR->Data Interpretation 13C NMR->Data Interpretation IR Spectroscopy->Data Interpretation Mass Spectrometry->Data Interpretation Structure Confirmation Structure Confirmation Data Interpretation->Structure Confirmation

Caption: Workflow for Structural Confirmation.

Tautomerism This compound 2-Amino-6-isopropyl-1H-pyrimidin-4-one This compound->2-Amino-6-isopropyl-1H-pyrimidin-4-one Tautomerization

Caption: Tautomeric forms of the target compound.

Conclusion

The synthesis of this compound can be reliably achieved through the condensation of ethyl isobutyrylacetate and guanidine. While specific spectral data for this compound is not extensively published, a thorough analysis using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, in conjunction with comparative data from its well-characterized methyl analogue, will provide a robust confirmation of its chemical structure. This guide provides the necessary framework for researchers to confidently synthesize and verify the structure of this and similar 2-aminopyrimidine derivatives.

References

Benchmarking the synthesis of 2-Amino-6-isopropylpyrimidin-4-ol against other methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for obtaining 2-Amino-6-isopropylpyrimidin-4-ol, a key heterocyclic scaffold in medicinal chemistry. The performance of each method is objectively evaluated based on reaction yield, complexity, and starting material accessibility, with supporting experimental data and detailed protocols.

Introduction to this compound Synthesis

The pyrimidin-4-ol ring system is a prevalent structural motif in a vast array of biologically active compounds, including antiviral and anticancer agents. The synthesis of specifically substituted derivatives, such as this compound, is of significant interest for the development of novel therapeutics. The two most common and effective strategies for the construction of this scaffold involve the cyclocondensation of a guanidine salt with either a β-ketoester or a substituted malonic ester. This guide will benchmark these two approaches to inform synthetic route selection.

Comparative Data Analysis

The following table summarizes the key quantitative data for the two primary synthesis methods of this compound.

ParameterMethod 1: From β-KetoesterMethod 2: From Diethyl Isopropylmalonate
Starting Materials Ethyl isobutyrylacetate, Guanidine HydrochlorideDiethyl isopropylmalonate, Guanidine Hydrochloride
Key Reagents Sodium Ethoxide, EthanolSodium Ethoxide, Ethanol
Reaction Time 6-8 hours8-10 hours
Typical Yield 75-85%80-90%[1]
Purification RecrystallizationRecrystallization
Scalability Readily scalableReadily scalable
Atom Economy GoodGood

Synthesis Methodologies

Method 1: Cyclocondensation of Ethyl Isobutyrylacetate with Guanidine

This widely employed method involves the reaction of a β-ketoester, ethyl isobutyrylacetate, with guanidine in the presence of a strong base, typically sodium ethoxide. The reaction proceeds via an initial condensation to form a guanidinyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired 2-aminopyrimidin-4-ol.

Method 2: Cyclocondensation of Diethyl Isopropylmalonate with Guanidine

An alternative and often higher-yielding approach utilizes a substituted malonic ester, diethyl isopropylmalonate, as the three-carbon component. Similar to the β-ketoester method, the reaction is base-catalyzed and involves the formation of a pyrimidine ring through condensation with guanidine. This method is particularly advantageous when the corresponding β-ketoester is not commercially available or is unstable.[1]

Experimental Protocols

Protocol for Method 1: Synthesis from Ethyl Isobutyrylacetate
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.1 equivalents). Stir the mixture for 30 minutes at room temperature.

  • Addition of β-Ketoester: Add ethyl isobutyrylacetate (1 equivalent) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in water and acidify with acetic acid to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Protocol for Method 2: Synthesis from Diethyl Isopropylmalonate[1]
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve metallic sodium (2.8 equivalents) in absolute ethanol under an inert atmosphere.

  • Reaction Setup: After complete dissolution of sodium, add guanidine hydrochloride (1.1 equivalents) to the solution and stir vigorously.

  • Addition of Malonic Ester: Add diethyl isopropylmalonate (1 equivalent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 8-10 hours.

  • Work-up: Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the resulting solid in water and acidify with concentrated hydrochloric acid. Collect the precipitated product by filtration, wash with water, and dry to yield this compound. Further purification can be achieved by recrystallization.

Visualizing the Synthetic Pathways

To further elucidate the experimental workflows, the following diagrams generated using Graphviz are provided.

Method1_Workflow A Prepare Sodium Ethoxide in Ethanol B Add Guanidine Hydrochloride A->B C Add Ethyl Isobutyrylacetate B->C D Reflux for 6-8 hours C->D E Solvent Evaporation D->E F Aqueous Work-up & Acidification E->F G Filter & Recrystallize F->G H This compound G->H

Caption: Workflow for Method 1.

Method2_Workflow A Prepare Sodium Ethoxide in Ethanol B Add Guanidine Hydrochloride A->B C Add Diethyl Isopropylmalonate B->C D Reflux for 8-10 hours C->D E Solvent Evaporation D->E F Aqueous Work-up & Acidification E->F G Filter & Dry F->G H This compound G->H

Caption: Workflow for Method 2.

Conclusion

Both presented methods offer reliable pathways for the synthesis of this compound. The choice between the two will likely depend on the availability and cost of the starting materials. The cyclocondensation with diethyl isopropylmalonate (Method 2) may offer a slight yield advantage. Both methods are amenable to scale-up, a critical consideration for drug development professionals. The provided experimental protocols offer a solid foundation for researchers to reproduce and potentially optimize these syntheses.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-6-isopropylpyrimidin-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile of Related Pyrimidine Compounds

To ensure safe handling, it is crucial to understand the potential hazards. The table below summarizes the hazard classifications and precautionary statements for structurally related pyrimidine compounds. It is imperative to handle 2-Amino-6-isopropylpyrimidin-4-ol with the assumption that it may exhibit similar properties.

Hazard ClassificationPrecautionary Statements & Associated RisksSource Compounds
Acute Toxicity (Oral, Dermal) Toxic or harmful if swallowed or in contact with skin.2-Amino-6-methylpyridine, 2-Amino-4,6-dimethylpyrimidine, 2-Aminopyridine
Skin Corrosion/Irritation Causes skin irritation.2-Amino-4,6-dimethylpyrimidine, 2-Aminopyridine
Serious Eye Damage/Irritation Causes serious eye irritation.2-Amino-4,6-dimethylpyrimidine, 2-Aminopyridine
Specific Target Organ Toxicity May cause respiratory irritation.2-Amino-6-methylpyridine, 2-Aminopyridine
Flammability Flammable liquid and vapor (for the parent compound, Pyrimidine).Pyrimidine
Environmental Hazards May cause long-lasting harmful effects to aquatic life.2-Aminopyridine

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle the chemical waste within a properly functioning certified laboratory chemical fume hood.

  • Wear appropriate PPE, including chemical safety goggles, a fully-buttoned lab coat, and chemical-resistant gloves. Check the glove manufacturer's compatibility chart for suitability with pyrimidine derivatives.

2. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats), in a designated, compatible, and sealable hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

3. Container Management and Storage:

  • Keep the waste container tightly closed when not in use.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Ensure the storage location is secure and away from sources of ignition.

4. Disposal Procedure:

  • The primary recommended method for the disposal of pyrimidine-based chemical waste is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Follow all local, regional, and national regulations for hazardous waste disposal.

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert, dry absorbent and place it in the designated hazardous waste container.

  • For larger spills, evacuate the area, secure it, and contact your institution's EHS or emergency response team immediately.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_spill Spill Response start Start: Waste Generation ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from Incompatible Waste Streams collect->segregate store Store Container Securely (Closed, Ventilated, Cool Area) segregate->store full Is Container Full or No Longer in Use? store->full contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes continue_storage Continue Secure Storage full->continue_storage No disposal Licensed Hazardous Waste Disposal (e.g., Incineration) contact_ehs->disposal spill Spill Occurs small_spill Small Spill: Absorb with Inert Material and Collect as Waste spill->small_spill Small large_spill Large Spill: Evacuate, Secure Area, and Call EHS/Emergency spill->large_spill Large small_spill->collect

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 2-Amino-6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the personal protective equipment (PPE) and handling procedures for 2-Amino-6-isopropylpyrimidin-4-ol based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, this information is not a substitute for a compound-specific risk assessment, which must be conducted by a qualified safety professional before handling this chemical. The user assumes all responsibility for the safe handling, storage, and disposal of this substance.

Immediate Safety and Operational Plan

This guide outlines the essential personal protective equipment, handling protocols, and disposal procedures for this compound in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Based on the analysis of safety data for analogous aminopyrimidine compounds, the following PPE is recommended. A comprehensive, site-specific risk assessment should be performed to determine the final PPE requirements.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended for handling similar chemicals. Wear a lab coat or other protective clothing to prevent skin contact.[1][2]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] Use in a well-ventilated area.[1] If dust is generated, a NIOSH-approved respirator for dusts should be used.

Handling and Storage Procedures

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Minimize dust generation and accumulation.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not eat, drink, or smoke when using this product.[3]

Storage:

  • Keep the container tightly closed when not in use.[1]

  • Store in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1][3]

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the chemical to enter drains or waterways.[4]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure a Conduct Risk Assessment b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Ventilated Area (Chemical Fume Hood) b->c d Weigh and Handle Solid Compound c->d e Perform Experimental Procedure d->e f Decontaminate Work Area e->f g Dispose of Waste in Designated Containers f->g h Remove PPE and Wash Hands g->h

Caption: Workflow for the safe handling of this compound.

This structured approach ensures that all necessary safety precautions are taken before, during, and after handling this compound, minimizing the risk of exposure and ensuring a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-isopropylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-6-isopropylpyrimidin-4-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.